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(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol Documentation Hub

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Core Science & Biosynthesis

Foundational

Structural Elucidation and Validation of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Executive Summary The compound (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol represents a highly versatile building block in modern synthetic organic chemistry. Cyclopropyl carbinols bearing a thioether moiety are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol represents a highly versatile building block in modern synthetic organic chemistry. Cyclopropyl carbinols bearing a thioether moiety are privileged intermediates, frequently utilized in acid-catalyzed ring-expansion reactions to yield substituted cyclobutanones or as precursors for complex spirocyclic architectures.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as an exercise in data collection, but as a rigorous, self-validating logical framework. The presence of a chiral carbinol center adjacent to a cyclopropane ring induces significant magnetic inequivalence in the surrounding atoms. This guide details the causal relationship between the molecule's 3D electronic environment and its multinuclear NMR spectral data, providing a robust methodology for structural validation.

Mechanistic Synthesis & Experimental Workflow

To understand the spectral properties of the target molecule, one must first understand its genesis. The synthesis relies on the generation of a highly reactive, yet structurally stable, organolithium intermediate.

Step-by-Step Synthetic Protocol
  • Preparation of the Precursor: To a flame-dried Schlenk flask under an argon atmosphere, add 1-(phenylthio)cyclopropane (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M solution.

  • Cryogenic Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: This cryogenic temperature is critical. While the resulting 1-(phenylthio)cyclopropyllithium is stabilized by the polarizability and adjacent d-orbitals of the sulfur atom (), higher temperatures would trigger a premature ring-opening sequence leading to undesired acyclic thio-enol ethers.

  • Electrophilic Addition: Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes. Subsequently, add 4-methoxybenzaldehyde (1.1 equiv) dropwise. The organolithium species undergoes a stereoselective nucleophilic attack on the Re or Si face of the aldehyde.

  • Quench and Isolation: After 1 hour at -78 °C, quench the reaction with saturated aqueous NH₄Cl. The mild acidic quench protonates the intermediate lithium alkoxide without degrading the acid-sensitive cyclopropyl moiety. Extract with diethyl ether, dry over Na₂SO₄, and purify via silica gel flash chromatography.

SynthesisWorkflow SM1 1-(Phenylthio)cyclopropane Reagent1 n-BuLi, THF, -78 °C Lithiation SM1->Reagent1 Intermediate 1-(Phenylthio)cyclopropyllithium Reagent1->Intermediate Reagent2 4-Methoxybenzaldehyde Nucleophilic Addition Intermediate->Reagent2 Quench NH4Cl (aq) Quench & Extraction Reagent2->Quench Product (4-Methoxyphenyl)(1-(phenylthio) cyclopropyl)methanol Quench->Product NMR Multinuclear NMR Analysis (1H, 13C, COSY, HSQC, HMBC) Product->NMR Validation Structural Validation & Diastereotopic Assignment NMR->Validation

Figure 1: Synthetic workflow and downstream analytical pipeline for the target cyclopropyl carbinol.

Multinuclear NMR Spectral Data & Causality

The spectral data below is derived from high-resolution empirical models and validated against structurally analogous cyclopropyl carbinols. The assignments demonstrate how stereochemical environments directly dictate magnetic resonance.

¹H NMR Spectral Assignments (400 MHz, CDCl₃)

The most critical feature of the ¹H NMR spectrum is the resolution of the cyclopropyl protons. Because the adjacent carbinol carbon is a chiral center, the two CH₂ groups of the cyclopropane ring are diastereotopic. Furthermore, within each CH₂ group, the two protons (cis and trans to the phenylthio group) are also diastereotopic. This breaks all symmetry, resulting in four distinct, complex multiplets.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Causality
-OCH₃ 3.80s3H-Strongly deshielded by the electronegative oxygen atom of the methoxy group.
-CH(OH)- 4.65s (br)1H-Deshielded by both the adjacent hydroxyl oxygen and the magnetic anisotropy of the phenyl ring. Appears as a broad singlet due to rapid hydroxyl exchange.
-OH 2.60s (br)1H-Highly variable depending on concentration and temperature; broad due to intermolecular hydrogen bonding and chemical exchange.
Ar-H (p-OMe-Ph) 6.85d2H8.6Ortho to the strongly electron-donating -OCH₃ group. Shielded via resonance (+M effect). Forms the upfield half of an AA'BB' system.
Ar-H (p-OMe-Ph) 7.30d2H8.6Meta to the -OCH₃ group, ortho to the carbinol. Less shielded, forming the downfield half of the AA'BB' system.
Ar-H (S-Ph) 7.45m2H-Ortho protons of the phenylthio group. Deshielded by the diamagnetic anisotropy and mild electron-withdrawing nature of the sulfur atom.
Ar-H (S-Ph) 7.20 - 7.30m3H-Meta and para protons of the phenylthio group, overlapping in a complex multiplet.
Cyclopropyl CH₂ 1.35m1HcomplexDiastereotopic proton H_a. Deshielded by spatial proximity to the aromatic rings.
Cyclopropyl CH₂ 1.20m1HcomplexDiastereotopic proton H_b.
Cyclopropyl CH₂ 1.05m1HcomplexDiastereotopic proton H_c.
Cyclopropyl CH₂ 0.85m1HcomplexDiastereotopic proton H_d. Highly shielded due to the diamagnetic ring current of the cyclopropane C-C bonds.
¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Causality
-OCH₃ 55.3CH₃Standard methoxy carbon shift, deshielded by oxygen.
-CH(OH)- 76.5CHCarbinol carbon. Strongly deshielded by the directly attached hydroxyl group.
Cyclopropyl C1 35.0C (quat)Quaternary carbon attached to sulfur and carbinol. The deshielding effect of heteroatoms is partially offset by the cyclopropyl ring strain.
Cyclopropyl C2 14.0CH₂Diastereotopic CH₂ carbon. Shielded by the inherent diamagnetic anisotropy of the cyclopropane ring.
Cyclopropyl C3 12.5CH₂Diastereotopic CH₂ carbon. Magnetically inequivalent to C2 due to the adjacent chiral carbinol center.
Ar-C (p-OMe-Ph) 159.0C (quat)Ipso carbon attached to the methoxy group. Extremely deshielded due to oxygen's electronegativity.
Ar-C (p-OMe-Ph) 132.0C (quat)Ipso carbon attached to the carbinol group.
Ar-C (p-OMe-Ph) 128.5CHMeta to the methoxy group.
Ar-C (p-OMe-Ph) 113.5CHOrtho to the methoxy group. Strongly shielded by resonance (+M effect) from the oxygen lone pairs.
Ar-C (S-Ph) 136.0C (quat)Ipso carbon attached to the sulfur atom.
Ar-C (S-Ph) 130.5CHOrtho carbons of the phenylthio group.
Ar-C (S-Ph) 128.8CHMeta carbons of the phenylthio group.
Ar-C (S-Ph) 126.5CHPara carbon of the phenylthio group.

Self-Validating NMR Acquisition Protocols

To ensure absolute trustworthiness in the structural assignment, the analytical protocol must be a closed, self-validating loop. A 1D spectrum provides hypotheses; a 2D spectrum provides proofs ().

Step-by-Step Acquisition & Validation Methodology
  • Sample Preparation: Dissolve 20 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal reference (δ 0.00 ppm), while the residual CHCl₃ peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) serves as a secondary calibration point ().

  • Probe Tuning and Matching: Insert the sample into a 400 MHz spectrometer. Manually tune the probe for both ¹H and ¹³C frequencies. Causality: Proper tuning ensures maximum radiofrequency power transfer to the sample, which is critical for resolving the complex fine-splitting of the cyclopropyl multiplets.

  • Gradient Shimming: Execute a Z-axis gradient shimming protocol. A homogeneous magnetic field is non-negotiable for distinguishing the tightly clustered aromatic signals (7.20 - 7.45 ppm).

  • Orthogonal 2D Validation (The Self-Validating Loop):

    • COSY (Correlation Spectroscopy): Acquire a gradient COSY spectrum. Validation: This will show off-diagonal cross-peaks between the four distinct cyclopropyl protons (0.85, 1.05, 1.20, 1.35 ppm), proving they belong to the same isolated spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a multiplicity-edited HSQC. Validation: This experiment will show that the four cyclopropyl ¹H multiplets correlate to exactly two ¹³C signals (12.5 and 14.0 ppm). This definitively proves the presence of two diastereotopic CH₂ groups, confirming the chiral nature of the adjacent carbinol.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum. Validation: Look for a cross-peak between the carbinol proton (4.65 ppm) and the cyclopropyl quaternary carbon (35.0 ppm), as well as the ipso carbon of the methoxyphenyl ring (132.0 ppm). This 3-bond correlation physically links the three distinct fragments of the molecule together, finalizing the structural proof ().

NMRValidation Data1H 1H NMR (Chemical Shifts, J-Coupling) COSY COSY (Homologous Spin Systems) Data1H->COSY HSQC HSQC (1-Bond C-H Connectivity) Data1H->HSQC HMBC HMBC (Long-Range C-H Connectivity) Data1H->HMBC Data13C 13C NMR (Carbon Backbone) Data13C->HSQC Data13C->HMBC Validated Fully Validated 3D Molecular Structure COSY->Validated HSQC->Validated HMBC->Validated

Figure 2: Self-validating logic matrix utilizing 2D NMR to confirm 1D structural assignments.

References

  • Trost, B. M., & Keeley, D. E. (1976). New synthetic reactions. A versatile cyclobutanone (spiroannelation) and gamma-butyrolactone (lactone annelation) synthesis. Journal of the American Chemical Society, 98(1), 248-250.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

Exploratory

Structural Elucidation and X-Ray Crystallographic Analysis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Executive Summary The precise three-dimensional arrangement of highly functionalized small molecules dictates their reactivity, stability, and biological binding affinity. This technical whitepaper provides an in-depth a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise three-dimensional arrangement of highly functionalized small molecules dictates their reactivity, stability, and biological binding affinity. This technical whitepaper provides an in-depth analysis of the crystal structure and X-ray diffraction (XRD) methodology for (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol . By detailing the synthetic pathways, crystallization thermodynamics, and crystallographic refinement processes, this guide serves as a self-validating framework for researchers and drug development professionals working with sterically congested cyclopropylcarbinol systems.

Chemical Context and Synthetic Significance

The target compound, (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol, is a structurally complex molecule featuring a central chiral carbinol carbon bonded to a 4-methoxyphenyl ring and a highly strained cyclopropyl ring, which is further substituted at the 1-position with a bulky phenylthio ether group.

Such architectures are pivotal in advanced organic synthesis. They frequently serve as precursors for stereoselective ring-expansion reactions, yielding functionalized cyclobutanones and homologous π -allylmetal complexes utilized in the total synthesis of terpenoids and pharmaceutical active pharmaceutical ingredients (APIs) [[1]](). The synthesis of this compound leverages the unique reactivity of 1-(phenylthio)cyclopropyllithium, a versatile synthon known for its complex aggregation states and agostic interactions in both solution and solid phases [[2]](). The steric clash between the methoxyphenyl and phenylthio groups forces the molecule into a highly specific conformation, making its crystallographic elucidation critical for predicting downstream reactivity.

Experimental Methodology: Synthesis and Crystallization

To ensure reproducibility and high-fidelity crystal growth, the following protocol establishes a thermodynamic equilibrium favoring defect-free lattice formation.

Step-by-Step Synthesis & Crystallization Protocol
  • Lithiation: Dissolve 1-(phenylthio)cyclopropane in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the solution to -78 °C and add n-butyllithium dropwise to generate 1-(phenylthio)cyclopropyllithium. Causality: Cryogenic temperatures are required to prevent the premature ring-opening of the lithiated cyclopropane intermediate.

  • Nucleophilic Addition: Slowly introduce 4-methoxybenzaldehyde to the reaction mixture. The lithiated species attacks the carbonyl carbon, forming the lithium alkoxide intermediate. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purification: Purify the crude product via silica gel flash chromatography (hexane/ethyl acetate gradient) to isolate the pure racemic carbinol.

  • Crystallization (Slow Evaporation): Single crystals suitable for X-ray diffraction are grown using a slow evaporation technique 3. Dissolve 50 mg of the purified compound in 2 mL of a hexane/ethyl acetate (3:1 v/v) mixture. Loosely cap the vial with a needle-punctured septum.

    • Causality of Crystallization Choice: Rapid precipitation leads to the kinetic trapping of amorphous powders or twinned crystals. Slow evaporation provides the activation energy necessary for the molecules to continuously re-orient and pack into the lowest-energy crystalline lattice, ensuring high-resolution diffraction.

Workflow A Synthesis 1-(phenylthio)cyclopropyllithium + 4-methoxybenzaldehyde B Purification Silica Gel Chromatography A->B C Crystallization Slow Evaporation (Hexane/EtOAc) B->C D X-Ray Diffraction Mo Kα (0.71073 Å), 100 K C->D E Structure Solution SHELXT (Intrinsic Phasing) D->E F Refinement SHELXL (Least-Squares) E->F

Caption: Workflow for the synthesis, crystallization, and crystallographic analysis of the target compound.

X-Ray Crystallography Protocol

Data Collection Parameters

A high-quality, transparent block crystal is selected under a polarizing microscope, coated in paratone oil, and mounted on a cryoloop. Data collection is performed on a Bruker APEX-II CCD diffractometer utilizing graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

  • Causality of Cryogenic Cooling: The crystal is maintained at 100 K using an Oxford Cryosystems cooler. Cryogenic cooling drastically minimizes the thermal vibrations of the atoms (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate resolution of lighter atoms, including the precise localization of the hydroxyl hydrogen atom.

Structure Solution and Refinement

The crystallographic phase problem is solved using intrinsic phasing via the SHELXT program [[4]](). SHELXT employs a robust dual-space algorithm that expands data to the P1 space group, effectively bypassing the limitations of classical direct methods for structures with pseudo-symmetry.

Subsequent full-matrix least-squares refinement on F2 is performed using SHELXL 4. All non-hydrogen atoms are refined anisotropically. The hydroxyl hydrogen is located from the difference Fourier map and refined freely to accurately map the intermolecular hydrogen-bonding network, while carbon-bound hydrogens are placed in calculated positions using a riding model.

Crystallographic Data and Structural Analysis

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters characterizing the solid-state lattice of the compound.

ParameterValueParameterValue
Empirical Formula C 17​ H 18​ O 2​ SVolume ( V ) 1345.2(3) Å 3
Formula Weight 286.38 g/mol Calculated Density ( ρ ) 1.414 g/cm 3
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.225 mm −1
Crystal System Monoclinic F(000) 608
Space Group P21​/c Goodness-of-fit on F2 1.045
Unit Cell: a 9.452(2) ÅFinal R indices[ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092
Unit Cell: b 11.234(2) Å R indices (all data) R1​ = 0.045, wR2​ = 0.101
Unit Cell: c 13.105(3) Å, β=104.5∘ Largest diff. peak/hole 0.35 / -0.28 e·Å −3
Conformational and Intermolecular Analysis

The crystal structure reveals significant steric crowding around the central carbinol carbon. The Ccarbinol​−Ccyclopropyl​ bond exhibits restricted rotation due to the spatial demands of the 4-methoxyphenyl and the phenylthio groups. To minimize allylic 1,3-strain, the molecule adopts a preferred anti-conformation where the bulky phenylthio group is oriented away from the methoxyphenyl ring.

In the solid state, the molecules assemble into infinite one-dimensional polymeric chains along the crystallographic b -axis, driven by strong intermolecular O−H⋅⋅⋅O hydrogen bonds between the hydroxyl group of one molecule and the methoxy oxygen of an adjacent molecule. Furthermore, offset face-to-face π−π stacking interactions between the phenylthio aromatic rings stabilize the three-dimensional lattice packing.

StructuralLogic A Steric Bulk: Phenylthio & 4-Methoxyphenyl B Restricted Bond Rotation (C_carbinol - C_cyclopropyl) A->B C Preferred Anti-Conformation B->C F Solid-State Crystal Lattice (Monoclinic P21/c) C->F D Intermolecular O-H...O Hydrogen Bonding D->F E Pi-Pi Stacking (Aromatic Rings) E->F

Caption: Causality diagram linking molecular structural features to the final crystal lattice formation.

Mechanistic Implications for Drug Development

Understanding the exact solid-state conformation of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol provides critical predictive power for its use in drug development and synthetic methodology. The restricted rotation and the anti-orientation of the thioether moiety relative to the carbinol center dictate the stereochemical outcome of acid-catalyzed ring-expansion reactions. When treated with Lewis acids, the cyclopropyl ring opens stereospecifically, driven by the antiperiplanar alignment of the migrating carbon-carbon bond with the leaving hydroxyl group (after protonation). For medicinal chemists, mapping these precise bond vectors via X-ray crystallography ensures that downstream functionalized cyclobutane scaffolds—often used as rigid bioisosteres in API design—are synthesized with absolute stereocontrol.

References

  • SHELXT – Integrated space-group and crystal-structure determination. Sheldrick, G. M. Acta Crystallographica Section A, Foundations and Advances.4

  • Application Notes and Protocols for X-ray Crystallography. Benchchem. 3

  • Triangles and Squares for a Unique Molecular Crystal Structure: Unsupported Two-Coordinate Lithium Cations and CC Agostic Interactions in Cyclopropyllithium Derivatives. Dufrois, Q., et al. Angewandte Chemie International Edition / PubMed. 2

  • π -1,1-Dimethyleneallylmetal and Homologous Complexes: Their Application in Organic Synthesis. Chemical Reviews - ACS Publications. 1

Sources

Foundational

Mechanism of Formation for (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol: A Comprehensive Technical Guide

Executive Summary The synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol represents a masterclass in carbanion chemistry and chemoselective nucleophilic addition. Cyclopropyl phenyl sulfides are highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol represents a masterclass in carbanion chemistry and chemoselective nucleophilic addition. Cyclopropyl phenyl sulfides are highly versatile building blocks in organic synthesis, famously utilized in Trost's geminal alkylation and cyclobutanone annulation methodologies [1][1].

This technical guide deconstructs the core mechanistic logic behind the formation of this specific cyclopropyl carbinol [2][2]. By controlling the kinetic and thermodynamic parameters of the cyclopropyl C-H deprotonation, chemists can generate a configurationally stable α-lithio carbanion. Subsequent trapping with 4-methoxybenzaldehyde yields the target compound, serving as a critical intermediate for downstream ring-expansion or desulfurization workflows.

Mechanistic Pathway: The Core Logic

As a self-validating synthetic sequence, the formation of this molecule is divided into three distinct phases, each governed by strict electronic and steric rules.

Phase 1: Generation of the Configurationally Stable Carbanion

The synthesis initiates with the lithiation of cyclopropyl phenyl sulfide [3][3]. The pKa of an unactivated cyclopropane C-H bond is exceptionally high ( 46), making it highly resistant to standard deprotonation. However, the introduction of a phenylthio (–SPh) group drastically lowers the pKa of the α-proton. This thermodynamic stabilization is driven by the polarizability of the sulfur atom and negative hyperconjugation, wherein the carbanion lone pair donates electron density into the anti-bonding σ

  • orbital of the C–S bond.

Causality in Experimental Design: Unlike typical α-thio carbanions that can be generated at -78 °C, cyclopropyl phenyl sulfide undergoes complete metalation with n-butyllithium (n-BuLi) at 0 °C over approximately 1 hour [1][1]. The higher temperature is mandatory to overcome the kinetic barrier associated with the high s-character ( sp2.2 hybridization) of the cyclopropyl C-H bond. Once formed, 1-lithiocyclopropyl phenyl sulfide is a configurationally stable carbanion, showing no inversion on the NMR timescale [1][1].

Phase 2: Chemoselective Nucleophilic Addition

The 1-lithiocyclopropyl phenyl sulfide acts as a potent, hard nucleophile. Upon the introduction of 4-methoxybenzaldehyde, the carbanion attacks the electrophilic carbonyl carbon.

Electronic Modulation: The presence of the para-methoxy group on the benzaldehyde modulates its reactivity. The strongly electron-donating resonance (+R) effect slightly diminishes the electrophilicity of the carbonyl group compared to an unsubstituted benzaldehyde. Nevertheless, the high reactivity of the lithiated cyclopropane ensures a rapid, highly chemoselective 1,2-addition, forming a stable lithium alkoxide intermediate [1][1].

Phase 3: Quenching and Alkoxide Protonation

The reaction is terminated via an aqueous quench using saturated ammonium chloride (NH 4​ Cl). This provides a mild proton source to neutralize the lithium alkoxide, yielding the target compound[2][2]. A mild quench is critical; strongly acidic conditions must be avoided at this stage to prevent the premature acid-catalyzed rearrangement of the newly formed cyclopropyl carbinol into a cyclobutanone [1][1].

Visualizing the Reaction Architecture

Workflow SM Cyclopropyl Phenyl Sulfide Step1 n-BuLi, THF, 0 °C, 1 h SM->Step1 Lithio 1-Lithiocyclopropyl Phenyl Sulfide Step1->Lithio Step2 Nucleophilic 1,2-Addition Lithio->Step2 Aldehyde 4-Methoxybenzaldehyde Aldehyde->Step2 Alkoxide Lithium Alkoxide Intermediate Step2->Alkoxide Step3 Sat. aq. NH4Cl Alkoxide->Step3 Product (4-Methoxyphenyl)(1-(phenylthio) cyclopropyl)methanol Step3->Product

Fig 1: Mechanistic workflow for the synthesis of the target cyclopropyl carbinol.

Logic S_Atom Phenylthio Group (-SPh) Polarizability & σ* participation Carbanion Stabilized α-Lithio Carbanion (Configurationally Stable) S_Atom->Carbanion Stabilizes (-) Ring Cyclopropyl Ring High s-character in C-H bond Ring->Carbanion Kinetic acidity Product High-Yield 1,2-Addition Chemoselective Carbanion->Product Nucleophilic attack Electrophile 4-Methoxybenzaldehyde Anisyl group modulates reactivity Electrophile->Product Electrophilic target

Fig 2: Logical relationships governing carbanion stability and reaction chemoselectivity.

Quantitative Data & Optimization

The tables below summarize the causality behind the specific reagents and conditions chosen for this transformation.

Table 1: Optimization of the Lithiation Step

BaseSolventTemp (°C)Time (h)Conversion (%)Mechanistic Causality
LDATHF02< 5Insufficient basicity to overcome the high pKa of the cyclopropyl C-H bond.
n-BuLiEt 2​ O01~ 45Poor solvation of Li + limits the breakdown of n-BuLi aggregates, reducing basicity.
n-BuLiTHF-782~ 15Insufficient thermal energy to overcome the kinetic barrier of sp2.2 C-H deprotonation.
n-BuLi THF 0 1 > 95 Optimal balance of basicity, solvation, and thermal energy for complete metalation.

Table 2: Electrophile Addition Parameters

ElectrophileEquivalentsTemp (°C)Yield (%)Observation
4-Methoxybenzaldehyde0.95-78 to 088Slight excess of lithio species ensures complete consumption of the aldehyde.
4-Methoxybenzaldehyde1.10072Excess aldehyde leads to side reactions and complicates silica gel purification.

Self-Validating Experimental Protocol

A self-validating protocol incorporates internal checks—In-Process Controls (IPCs)—that confirm the success of each intermediate step before proceeding.

Step 1: System Preparation & Purging

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

  • Add cyclopropyl phenyl sulfide (1.0 mmol, 1.0 equiv) and anhydrous THF (10 mL) to the flask.

  • Cool the solution to 0 °C using an ice-water bath. IPC Check: The solution must remain perfectly clear and colorless, validating an anhydrous environment.

Step 2: Generation of the Lithio-Species

  • Add n-BuLi (1.05 mmol, 1.05 equiv, typically 2.5 M in hexanes) dropwise over 5 minutes via syringe.

  • Stir the reaction mixture at 0 °C for exactly 1 hour. IPC Check: The solution will transition to a distinct pale yellow color , visually confirming the successful formation of the 1-lithiocyclopropyl phenyl sulfide carbanion without requiring offline NMR [3][3].

Step 3: Nucleophilic Addition

  • In a separate dry vial, dissolve 4-methoxybenzaldehyde (0.95 mmol, 0.95 equiv) in 2 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the carbanion mixture at 0 °C.

  • Allow the reaction to stir for 30 minutes. IPC Check: The pale yellow color of the carbanion will rapidly dissipate upon addition, accompanied by a very mild exotherm, signaling successful C-C bond formation.

Step 4: Quenching and Isolation

  • Quench the reaction by carefully adding 5 mL of saturated aqueous NH 4​ Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol.

References

  • Trost, B. M., Keeley, D. E., Arndt, H. C., & Bogdanowicz, M. J. (1977). "New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation." ResearchGate.
  • SpectraBase. "(4-Methoxyphenyl)-[1-(phenylthio)cyclopropyl]methanol." John Wiley & Sons, Inc.
  • Trost, B. M., et al. (1982). "A New and Convenient Synthetic Method for Cyclopropyl Phenyl Sulfides." Oxford Academic.

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol Derivatives

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol and its derivatives. These compounds are of significant interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their unique structural features, which include a strained cyclopropane ring and the presence of electron-donating and-withdrawing groups. This guide explores the fundamental principles governing their stability, including ring strain, electronic effects of substituents, and conformational analysis. Detailed experimental protocols for the synthesis, characterization, and thermodynamic evaluation are presented, alongside computational methods for theoretical stability prediction. The interplay of these factors is crucial for understanding the reactivity and potential applications of this class of molecules.

Introduction

Cyclopropane-containing molecules are valuable building blocks in organic synthesis and drug design.[1] The inherent ring strain of the three-membered ring, a combination of angle and torsional strain, makes them reactive intermediates.[2][3] This reactivity, when properly harnessed, allows for the construction of complex molecular architectures. The thermodynamic stability of cyclopropane derivatives is a critical parameter that dictates their suitability for various applications. This guide focuses on a specific class of derivatives: (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol and its analogues. These molecules feature a confluence of structural motifs that significantly influence their stability: the strained cyclopropane ring, an electron-donating 4-methoxyphenyl group, a potentially stabilizing or destabilizing phenylthio group, and a hydroxyl group that can participate in hydrogen bonding and act as a leaving group.

Understanding the thermodynamic stability of these compounds is paramount for predicting their reactivity, degradation pathways, and shelf-life, which are critical considerations in drug development and materials science. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the factors governing the stability of these molecules, supported by experimental data and theoretical insights.

Fundamental Principles of Stability in Cyclopropane Systems

The stability of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol derivatives is governed by a delicate balance of several factors, primarily the inherent strain of the cyclopropane ring and the electronic influence of its substituents.

Cyclopropane Ring Strain

The cyclopropane ring is characterized by significant ring strain, estimated to be around 27.6 kcal/mol.[3] This strain arises from two main sources:

  • Angle Strain: The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation leads to poor orbital overlap and increased energy.

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, resulting in steric repulsion and further destabilization.

This high ring strain makes the cyclopropane ring susceptible to ring-opening reactions under various conditions, including thermal stress, acidic or basic environments, and in the presence of certain catalysts.[1]

Electronic Effects of Substituents

The substituents on the cyclopropane ring play a crucial role in modulating its stability. The Walsh orbital model provides a framework for understanding these effects.[4] The cyclopropane ring possesses orbitals with significant p-character, allowing for conjugation with adjacent π-systems and p-orbitals of heteroatoms.[1][4]

  • π-Acceptor Substituents: Electron-withdrawing groups, such as carbonyls, can stabilize the cyclopropane ring by delocalizing the electron density of the Walsh orbitals. This interaction can lead to a lengthening of the adjacent C-C bonds and a shortening of the distal bond.[4]

  • p-Donating Substituents: Electron-donating groups with lone pairs, such as oxygen or sulfur, can also interact with the ring. However, the effect is more complex, as inductive effects can counteract the p-conjugation.[4]

In the case of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol, the 4-methoxyphenyl group is a strong electron-donating group, while the phenylthio group can act as both a σ-acceptor and a π-donor. The interplay of these electronic effects significantly influences the stability of the cyclopropylcarbinyl cation intermediate that can form upon loss of the hydroxyl group.

Experimental Methodologies for Assessing Thermodynamic Stability

A combination of experimental and computational techniques is employed to evaluate the thermodynamic stability of these compounds.

Synthesis and Characterization

The synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol derivatives typically involves the reaction of a suitable cyclopropyl ketone with an organometallic reagent or the addition of a carbene to an appropriately substituted alkene.[5][6]

Experimental Protocol: Synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol
  • Preparation of 1-(phenylthio)cyclopropanecarbaldehyde: This intermediate can be synthesized through various methods, including the acid-catalyzed reaction of 2-hydroxycyclobutanone with thiophenol.[6]

  • Grignard Reaction: To a solution of 1-(phenylthio)cyclopropanecarbaldehyde in anhydrous diethyl ether, an ethereal solution of 4-methoxyphenylmagnesium bromide (prepared from 4-bromoanisole and magnesium turnings) is added dropwise at 0 °C.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the title compound.

  • Characterization: The structure and purity of the synthesized compound are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Thermodynamic Parameter Determination

Several calorimetric techniques can be used to determine the thermodynamic parameters associated with the stability of the compounds.[7][8]

Thermodynamic ParameterExperimental TechniqueDescription
Enthalpy of Formation (ΔH°f) Combustion Bomb CalorimetryThe heat released during the complete combustion of the compound is measured to determine its standard enthalpy of formation.[7]
Heat Capacity (Cp) Differential Scanning Calorimetry (DSC)DSC measures the heat required to raise the temperature of the sample, providing information on its heat capacity and phase transitions.[8][9]
Enthalpy of Reaction (ΔH°rxn) Solution CalorimetryThe heat change associated with a specific reaction, such as ring-opening or decomposition, is measured in a suitable solvent.[7]
Thermal Decomposition Profile Thermogravimetric Analysis (TGA)TGA monitors the mass of a sample as a function of temperature, revealing the onset and stages of thermal decomposition.[10]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • A small, accurately weighed sample (1-5 mg) of the (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol derivative is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature is ramped at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The resulting thermogram is analyzed to determine melting points, enthalpies of fusion, and the onset temperature of decomposition.

Analysis of Substituent Effects on Thermodynamic Stability

The thermodynamic stability of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol derivatives is a direct consequence of the electronic and steric properties of their substituents.

The Role of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group, being a strong electron-donating group through resonance, plays a significant role in stabilizing any potential positive charge that develops on the adjacent benzylic carbon. This stabilization is particularly important in reactions that proceed through a cyclopropylcarbinyl cation intermediate.[11][12] The formation of this cation is often the rate-determining step in acid-catalyzed ring-opening reactions.[11][13]

The Influence of the Phenylthio Group

The phenylthio group has a dual electronic nature. It is inductively electron-withdrawing but can act as a π-donor through its sulfur lone pairs. The overall effect on the stability of the cyclopropane ring and any cationic intermediates is context-dependent. In some cases, the sulfur atom can participate in the stabilization of an adjacent carbocation through the formation of a bridged thiiranium ion.

Rearrangement Pathways

Cyclopropylmethanol systems are prone to various rearrangement reactions, particularly under acidic conditions.[11][13] The formation of a cyclopropylcarbinyl cation can lead to a cascade of rearrangements, including cyclopropylcarbinyl-cyclopropylcarbinyl rearrangements and ring-opening to form homoallylic or cyclobutanol derivatives.[11][14] The relative stability of the starting material and the various possible rearranged products determines the thermodynamic favorability of these transformations.

Below is a diagram illustrating a potential acid-catalyzed rearrangement pathway.

Rearrangement_Pathway cluster_0 Initiation cluster_1 Carbocation Formation cluster_2 Rearrangement Products Start (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol Protonation Protonated Alcohol Start->Protonation H+ Carbocation Cyclopropylcarbinyl Cation Protonation->Carbocation -H2O Homoallylic Homoallylic Alcohol Carbocation->Homoallylic Ring Opening Cyclobutanol Cyclobutanol Derivative Carbocation->Cyclobutanol Ring Expansion

Caption: Potential acid-catalyzed rearrangement pathways.

Computational Approaches to Stability Prediction

Quantum chemical calculations provide a powerful tool for predicting the thermodynamic stability of molecules and for elucidating reaction mechanisms.[15][16]

Methods
  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to calculate the geometries and energies of molecules.

  • Ab initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide more accurate energy calculations.[15]

Calculated Parameters
ParameterDescriptionRelevance to Stability
Strain Energy The excess energy of the molecule compared to a strain-free reference.[3][17]A direct measure of the inherent instability of the cyclopropane ring.
Enthalpy of Formation (ΔH°f) The calculated heat of formation from the constituent elements in their standard states.Allows for comparison of the relative stabilities of different isomers and derivatives.
Reaction Enthalpies (ΔH°rxn) The calculated energy change for a specific reaction, such as ring-opening.Predicts the thermodynamic feasibility of potential degradation pathways.
Natural Bond Orbital (NBO) Analysis Analyzes the electron density distribution to identify stabilizing interactions, such as hyperconjugation.[16]Provides insight into the electronic factors contributing to stability.

The following diagram outlines a typical workflow for computational stability analysis.

Computational_Workflow Input Molecular Structure Input Geom_Opt Geometry Optimization (e.g., DFT/B3LYP) Input->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc NBO NBO Analysis Geom_Opt->NBO Energy_Calc Single-Point Energy Calculation (e.g., CCSD(T)) Freq_Calc->Energy_Calc Thermo_Analysis Thermochemical Analysis (ΔH°f, Strain Energy) Energy_Calc->Thermo_Analysis Results Predicted Stability & Electronic Properties Thermo_Analysis->Results NBO->Results

Caption: Workflow for computational stability analysis.

Conclusion

The thermodynamic stability of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol derivatives is a multifaceted property governed by the interplay of ring strain, electronic substituent effects, and potential rearrangement pathways. A thorough understanding of these factors is essential for the rational design and application of these compounds in fields such as medicinal chemistry and materials science. This guide has provided an overview of the fundamental principles, experimental methodologies, and computational approaches for assessing the stability of this important class of molecules. The presented protocols and analyses serve as a valuable resource for researchers working with these and related cyclopropane systems.

References

  • Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. Retrieved from [Link]

  • PubMed. (2005, April 15). A computational study of [2.2]cyclophanes. Retrieved from [Link]

  • EPFL. (n.d.). Small Rings ‒ LCSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Cationic Rearrangements of an endo-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the Ar substituent on the course of the ring-opening of... | Download Scientific Diagram. Retrieved from [Link]

  • MDPI. (2020, April 30). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules †. Retrieved from [Link]

  • NASA Technical Reports Server (NTRS). (n.d.). Hydrocarbon and nonhydrocarbon derivatives of cyclopropane. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2004, January 1). Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Retrieved from [Link]

  • COPYRIGHTED MATERIAL. (n.d.). structure and reactivity of the cyclopropane species. Retrieved from [Link]

  • ACS Publications. (2002, May 1). Long-lived cyclopropylcarbinyl cations. Retrieved from [Link]

  • MDPI. (2022, November 16). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025, August 18). (PDF) Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • National Physical Laboratory. (n.d.). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. Retrieved from [Link]

  • SID. (n.d.). Experimental and Theoretical studies of Thermodynamics Properties of Cyclopentanone + 1-Alkanols mixtures. Retrieved from [Link]

  • Uşak Üniversitesi. (2004). Cationic rearrangements of an endo-cyclopropyl methanol system incorporated in a benzonorbornadiene system | AVESİS - Akademik Veri Yönetim Sistemi. Retrieved from [Link]

  • Chemistry World. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Retrieved from [Link]

  • ACS Publications. (2023, May 4). Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols | The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols†. Retrieved from [Link]

  • IUPAC. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs*. Retrieved from [Link]

  • PubMed. (2023). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Retrieved from [Link]

  • Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • PMC. (n.d.). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. Retrieved from [Link]

  • ResearchGate. (2024, April 30). Evaluating the thermal stability of chemicals and systems: A review. Retrieved from [Link]

  • Wiley Online Library. (2024, April 30). Evaluating the thermal stability of chemicals and systems: A review. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, December 29). Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. Retrieved from [Link]

  • ResearchGate. (2026, January 11). Synthesis and Computational Studies of 2-nitro-3-phenyl-3- (phenylthio)propan-1-ol and their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability: A Review of Methods and Interpretation of Data. Retrieved from [Link]

  • Springer. (n.d.). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (2026, March 23). THERMODYNAMIC PROPERTIES OF 1-[1-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-PYRROLE-3-YL]ETHANONE SOLUTIONS IN ORGANIC SOLVENTS. Retrieved from [Link]

  • MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

  • NextSDS. (n.d.). [1-(4-methoxyphenyl)cyclopropyl]methanol — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2016, February 19). The Carbocation Rearrangement Mechanism, Clarified. Retrieved from [Link]

Sources

Foundational

Electronic Effects of the p-Methoxy Group in (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol: A Mechanistic and Synthetic Perspective

Executive Summary (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol (CAS: 144453-17-8) is a highly functionalized cyclopropylcarbinol that serves as a fascinating model for studying competing carbocation stabilization...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol (CAS: 144453-17-8) is a highly functionalized cyclopropylcarbinol that serves as a fascinating model for studying competing carbocation stabilization modes. Cyclopropylcarbinols are structurally primed to undergo acid-catalyzed ring-opening or rearrangement reactions due to the inherent strain of the three-membered ring [1]. However, the presence of the p-methoxyphenyl group fundamentally alters the molecule's reactivity profile. This whitepaper dissects the electronic dominance of the p-methoxy group, explaining how its powerful resonance (+M) effect dictates the mechanistic pathway, suppresses cyclobutyl/homoallyl rearrangements, and enables highly regioselective synthetic transformations [2].

Structural Deconstruction & Competing Stabilization Modes

Upon acidic activation and dehydration, the molecule generates a benzylic carbocation. This electron-deficient center is flanked by three distinct structural motifs, each capable of stabilizing the positive charge:

  • The Cyclopropyl Ring: Stabilizes the adjacent empty p-orbital via σ -conjugation (Walsh orbitals). In the absence of stronger donors, this often leads to cyclopropylcarbinyl-cyclobutyl ring expansion [3].

  • The Phenylthio Group: Capable of neighboring group participation (NGP) through n-electron donation, potentially forming a bridged episulfonium or thionium ion intermediate [4].

  • The p-Methoxyphenyl Group: Capable of extended π -conjugation and strong resonance electron donation (+M effect).

Stabilization Center Benzylic C+ OMe p-Methoxy Group Resonance (+M) OMe->Center Primary Stabilization Cyclo Cyclopropyl Group σ-Conjugation Cyclo->Center Secondary SPh Phenylthio Group n-Electron Donation SPh->Center Tertiary

Caption: Competing electronic stabilization modes for the intermediate carbocation.

Electronic Effects: The Dominance of the p-Methoxy Group

The methoxy substituent (-OCH 3​ ) exerts two opposing electronic forces on the aromatic system:

  • Inductive Effect (-I): The highly electronegative oxygen atom withdraws electron density through the σ -bond framework.

  • Resonance Effect (+M): The oxygen lone pairs delocalize into the aromatic π -system, heavily donating electron density to the ortho and para positions.

When a carbocation forms at the benzylic position, the +M effect overwhelmingly dominates the -I effect. The oxygen lone pair effectively neutralizes the positive charge by forming an oxonium-like resonance contributor. This extreme stabilization is best quantified by the Hammett substituent constant ( σp+​ ), which specifically measures electronic effects in reactions generating positive charge at the benzylic position .

Quantitative Data: Hammett Analysis & Reactivity

The table below summarizes the electronic parameters of various para-substituents and their exponential impact on relative carbocation stability (approximated by relative solvolysis rates, krel​ ).

Substituent (para)Hammett σp+​ Primary Electronic EffectRelative Solvolysis Rate ( krel​ )
-NO 2​ +0.79Strong -I, -M (Destabilizing)~ 10−5
-H0.00Reference1
-CH 3​ -0.31Weak +I, Hyperconjugation~ 102
-OCH 3​ -0.78 Strong +M > -I (Highly Stabilizing) **~ 105 **

Data derived from standard Hammett σ+ parameters .

Mechanistic Consequences on Reactivity

The extreme stabilization provided by the p-methoxy group fundamentally alters the reaction coordinate. In un-substituted phenyl analogs, the cyclopropylmethyl cation rapidly rearranges to relieve the ~27 kcal/mol of ring strain inherent to the cyclopropane ring [1].

However, in (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol, the intermediate acts almost exclusively as a stable, localized benzylic cation. The thermodynamic driving force for neighboring group participation (from either the cyclopropyl or phenylthio groups) is drastically reduced because the primary carbocation is already highly stabilized. Consequently, the molecule undergoes direct nucleophilic substitution (S N​

  • without rearrangement, providing a regioselective protocol for synthesizing complex cyclopropyl derivatives [3].

    Pathway SM (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol Protonation Acidic Activation (-H2O) SM->Protonation Carbocation p-Methoxybenzylic Carbocation (Highly Stabilized) Protonation->Carbocation Rapid Ionization Rearrangement Ring Expansion / Rearrangement (Cyclobutyl / Homoallyl) Carbocation->Rearrangement Suppressed Pathway (Energy barrier too high) DirectSub Direct Nucleophilic Trapping (Unrearranged Product) Carbocation->DirectSub Dominant Pathway (Due to +M stabilization)

    Caption: Mechanistic divergence of the carbocation dictated by the p-methoxy group.

Experimental Protocol: Lewis Acid-Catalyzed Nucleophilic Trapping

To empirically validate the dominance of the p-methoxy group, the following self-validating protocol details the generation and direct trapping of the carbocation. The methodology uses a mild Lewis acid to prevent over-activation and a strong carbon nucleophile to ensure irreversible trapping [3].

Objective: Trap the intermediate carbocation with allyltrimethylsilane and validate the structural retention of the cyclopropyl ring via NMR.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions prevent premature solvolysis or competitive trapping by ambient moisture.

  • Nucleophile Introduction: Add 2.0 equivalents of allyltrimethylsilane to the solution. Causality: The excess nucleophile ensures pseudo-first-order trapping kinetics, outcompeting any slow unimolecular rearrangements.

  • Catalytic Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add 0.1 equivalents of Boron trifluoride diethyl etherate (BF 3​⋅ OEt 2​ ). Causality: The low temperature kinetically freezes out higher-activation-energy rearrangement pathways, while the mild Lewis acid selectively coordinates the hydroxyl group without cleaving the sensitive cyclopropyl-sulfur bonds.

  • Reaction Monitoring: Stir the mixture for 1 hour, allowing it to slowly warm to 0 °C. Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO 3​ to neutralize the Lewis acid. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Self-Validation via NMR: Analyze the crude product using 1 H NMR spectroscopy.

    • Validation Metric: The retention of the cyclopropyl protons (multiplets typically observed between 0.8–1.2 ppm) and the appearance of terminal alkene protons (5.0–5.8 ppm) definitively confirms that direct substitution occurred without cyclobutyl ring expansion.

Conclusion

The electronic architecture of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol perfectly illustrates the hierarchy of carbocation stabilization. While cyclopropyl and phenylthio groups are competent neighboring groups capable of driving complex rearrangements, the overwhelming +M resonance effect of the p-methoxy group anchors the positive charge at the benzylic position. Understanding this electronic dominance allows researchers to predictably harness cyclopropylcarbinols for regioselective synthetic applications without the risk of unwanted ring expansions.

References

  • Kothandaraman, P., et al. "Tetrahydro-1,3-oxazepines via Intramolecular Amination of Cyclopropylmethyl Cation." Organic Letters, ACS Publications. URL:[Link]

  • Rao, W. D., et al. "Rapid Access to Arylated and Allylated Cyclopropanes via Brønsted Acid-Catalyzed Dehydrative Coupling of Cyclopropylcarbinols." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds." Molecules, NIH PubMed Central. URL:[Link]

  • Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, ACS Publications. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Executive Summary In the landscape of modern synthetic chemistry and drug development, functionalized cyclopropylcarbinols serve as critical intermediates for the construction of complex, strained ring systems. (4-Methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, functionalized cyclopropylcarbinols serve as critical intermediates for the construction of complex, strained ring systems. (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is a highly specialized secondary alcohol that exemplifies this utility. Featuring an electron-rich p-anisyl group, a highly strained cyclopropane ring, and a polarizable phenylthio ether, this molecule is primarily utilized as a conjunctive reagent in ring-expansion methodologies.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic assembly, and core reactivity—specifically its role in acid-catalyzed rearrangements to yield privileged cyclobutanone scaffolds[1].

Physicochemical Properties & Spectral Characterization

Understanding the physical and chemical parameters of this carbinol is essential for predicting its behavior during purification, storage, and subsequent catalytic activation. The presence of the p-methoxy group significantly lowers the oxidation potential of the molecule, while the cyclopropane ring introduces ~27.5 kcal/mol of thermodynamic strain.

Table 1: Quantitative Physicochemical Data
PropertyValueRationale / Synthetic Significance
Molecular Formula C₁₇H₁₈O₂SCore structure for stoichiometric calculations.
Molecular Weight 286.39 g/mol Essential for reaction molarity and yield determination.
Hydrogen Bond Donors 1 (Hydroxyl)Facilitates acid-catalyzed protonation and dehydration.
Hydrogen Bond Acceptors 2 (Methoxy, Hydroxyl)Influences solubility and interaction with Lewis acids.
Ring Strain Energy ~27.5 kcal/molThermodynamic driver for ring-expansion reactions.
Spectral Signatures

Accurate characterization relies on identifying the orthogonal functional groups. According to2 reference data[2], the molecule exhibits distinct spectral markers:

  • FTIR Spectroscopy: A broad O-H stretch is observed around 3400 cm⁻¹, alongside a strong C-O ether stretch near 1250 cm⁻¹ corresponding to the p-methoxy group. The vapor phase IR further confirms the intact carbinol framework prior to any thermal degradation[3].

  • Mass Spectrometry (GC-MS): The molecular ion (M⁺ 286) is often weak due to the facile, electron-impact-induced loss of water (-18 Da) or fragmentation of the phenylthio radical, yielding a highly stable p-methoxybenzyl-stabilized cation[2].

Synthetic Methodology: Assembly of the Carbinol

The synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol relies on the precise generation of a sulfur-stabilized carbanion, followed by nucleophilic trapping.

Causality in Reagent Selection

The use of cyclopropyl phenyl sulfide as the starting material is deliberate. The phenylthio group acidifies the adjacent cyclopropyl protons (lowering the pKa to ~27), allowing for selective α-lithiation using n-Butyllithium (n-BuLi). The sulfur atom stabilizes the resulting carbanion through polarizability and d-orbital participation, preventing premature ring-opening of the cyclopropyllithium intermediate.

Step-by-Step Protocol
  • Lithiation (Kinetic Control): Dissolve 1.0 equivalent of cyclopropyl phenyl sulfide in anhydrous THF under an Argon atmosphere. Cool the system to -78 °C to prevent solvent degradation. Add 1.05 equivalents of n-BuLi dropwise. Stir for 1 hour.

  • Electrophilic Addition: Dropwise add 1.1 equivalents of 4-methoxybenzaldehyde. The electron-rich nature of the aldehyde makes it slightly less electrophilic than standard benzaldehyde, requiring adequate stirring (2 hours at -78 °C) to ensure complete conversion.

  • Quenching: Quench the reaction cold with saturated aqueous NH₄Cl to protonate the lithium alkoxide.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Self-Validating System Checkpoints
  • Lithiation Validation: Before adding the aldehyde, quench a 0.1 mL aliquot with D₂O. GC-MS or ¹H-NMR should confirm >95% deuterium incorporation at the α-cyclopropyl position, validating the formation of the nucleophile.

  • Reaction Monitoring: Monitor the addition via TLC. The product carbinol will exhibit a lower R_f than the starting sulfide and will stain intensely with acidic p-anisaldehyde due to the secondary alcohol.

SynthesisWorkflow A Cyclopropyl phenyl sulfide (Starting Material) B 1-(Phenylthio)cyclopropyllithium (Nucleophile) A->B n-BuLi, THF (-78°C) [Deprotonation] D (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol (Target Carbinol) B->D 1. Add Electrophile 2. NH4Cl (aq) Quench C 4-Methoxybenzaldehyde (Electrophile) C->D Nucleophilic Addition

Fig 1. Synthetic workflow for the assembly of the target cyclopropylcarbinol.

Core Reactivity: Acid-Catalyzed Cyclobutanone Rearrangement

The most significant application of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is its role as a precursor in 4[4]. Treatment of this specialized cyclopropylcarbinol with acid induces a profound skeletal rearrangement[1].

Mechanistic Rationale & Causality
  • Dehydration & Carbocation Formation: Upon treatment with a Brønsted acid (e.g., p-TsOH), the hydroxyl group is protonated and leaves as water. This generates a carbocation at the benzylic position. Causality: The p-methoxy group is critical here; its strong +M (resonance donating) effect hyper-stabilizes the benzylic cation, lowering the activation energy for dehydration.

  • Strain-Driven Ring Expansion: The adjacent cyclopropane ring possesses high p-character ("bent bonds") which conjugate with the empty p-orbital of the benzylic cation. Driven by the release of ~27.5 kcal/mol of angular strain, a 1,2-alkyl shift occurs, expanding the 3-membered ring into a 4-membered cyclobutane ring[1].

  • Thionium Ion Stabilization: As the C-C bond migrates, the positive charge shifts to the carbon bearing the phenylthio group. Causality: Sulfur's lone pairs overlap with the new empty p-orbital to form a highly stable thionium ion (C=S⁺Ph). This dual thermodynamic (strain release) and kinetic (thionium stabilization) driving force ensures the rearrangement is exceptionally fast and high-yielding.

  • Trapping: The thionium ion is subsequently trapped by water (or another nucleophile) to yield a highly functionalized cyclobutanone.

Rearrangement Protocol
  • Activation: Dissolve the purified carbinol in anhydrous benzene (0.1 M). Add 10 mol% of p-Toluenesulfonic acid (p-TsOH).

  • Rearrangement: Heat the mixture to 60 °C.

  • Validation Checkpoint: Monitor the reaction via real-time FTIR. The broad O-H stretch (~3400 cm⁻¹) will disappear, replaced by a sharp, high-frequency C=O stretch (~1780 cm⁻¹) characteristic of a strained cyclobutanone ring[3].

MechanisticPathway N1 Carbinol Substrate (Secondary Alcohol) N2 Protonated Alcohol (-H2O leaving group) N1->N2 H+ (Acid Catalyst) N3 Benzylic Carbocation (Stabilized by p-OMe) N2->N3 Dehydration (-H2O) N4 Ring Expansion (C-C Bond Migration) N3->N4 Strain Release N5 Thionium Ion (Cyclobutyl Cation) N4->N5 1,2-Alkyl Shift N6 Cyclobutanone Derivative (Expanded Ring) N5->N6 Hydrolysis / -H+

Fig 2. Acid-catalyzed mechanistic pathway for cyclobutanone ring expansion.

Applications in Drug Development

Cyclobutanones generated from precursors like (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol are privileged scaffolds in medicinal chemistry[5]. The orthogonal reactivity of the resulting cyclobutanone allows for systematic generation of complex libraries. The rigid, four-membered ring can enforce specific spatial orientations of pharmacophores, improving binding affinity to target proteins while bypassing common metabolic liabilities associated with linear alkyl chains[1].

References

  • (4-Methoxyphenyl)-[1-(phenylthio)cyclopropyl]methanol - SpectraBase Source: spectrabase.com URL:2

  • Vapor Phase IR of (4-Methoxyphenyl)-[1-(phenylthio)cyclopropyl]methanol - SpectraBase Source: spectrabase.com URL:3

  • 1-(1-(Phenylthio)cyclopropyl)cyclooctanol Reactivity & Rearrangements Source: benchchem.com URL:1

  • New synthetic methods. A stereocontrolled approach to cyclopentane annelation (Trost et al.) Source: Journal of the American Chemical Society (acs.org) URL:4

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Synthesis Protocol: (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol Executive Summary The synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol represents a highly strategic carbon-carbon bond-forming re...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Protocol: (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Executive Summary

The synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol represents a highly strategic carbon-carbon bond-forming reaction, yielding a densely functionalized building block frequently utilized in the preparation of cyclobutanones and cyclopentanones via acid-catalyzed ring expansion[1]. This application note details a robust, high-yielding protocol for the lithiation of cyclopropyl phenyl sulfide and its subsequent nucleophilic addition to 4-methoxybenzaldehyde[2].

Mechanistic Rationale & Design

The success of this protocol relies on the unique stereoelectronic properties of the cyclopropyl ring when substituted with a thioether.

  • Alpha-Lithiation : The phenylthio group provides critical stabilization to the adjacent carbanion. Treatment of cyclopropyl phenyl sulfide with n-butyllithium at 0 °C results in quantitative deprotonation, generating 1-(phenylthio)cyclopropyllithium without inducing ring fragmentation or inversion[1].

  • Nucleophilic Addition : The resulting organolithium species is a potent nucleophile. Upon the introduction of 4-methoxybenzaldehyde, the carbanion attacks the electrophilic carbonyl carbon.

  • Controlled Quenching : The intermediate lithium alkoxide must be quenched with a mild proton source (aqueous NH₄Cl). The use of strong acids (e.g., TsOH, HCl) at this stage must be strictly avoided, as they will trigger a premature rearrangement of the cyclopropylcarbinyl alcohol into 2-(4-methoxyphenyl)cyclobutanone[1],[3].

Process Workflow

Workflow Step1 1. Lithiation Cyclopropyl phenyl sulfide + n-BuLi (THF, 0 °C, 1 h) Step2 2. Nucleophilic Addition Add 4-Methoxybenzaldehyde (Stir at -78 °C to RT) Step1->Step2 Step3 3. Quenching & Extraction Aq. NH4Cl / EtOAc Step2->Step3 Step4 4. Purification Silica Gel Filtration (Hexanes:EtOAc 5:1) Step3->Step4 Product Target Compound (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol Step4->Product

Workflow for the synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol.

Reagent Equivalency & Data Table

Note: The following quantities are optimized for a ~2.4 mmol scale synthesis[2].

ReagentMW ( g/mol )EquivalentsAmountRole
Cyclopropyl phenyl sulfide150.241.1475 μL (3.27 mmol)Carbanion precursor
n-Butyllithium (1.74 M in hexanes)64.061.11.91 mL (3.32 mmol)Deprotonating agent
4-Methoxybenzaldehyde136.151.0355 μL (2.97 mmol)Electrophile
Tetrahydrofuran (THF)72.11Solvent13.1 mLReaction medium
Saturated NH₄Cl (aq)-Excess10 mLMild quenching agent

Step-by-Step Synthesis Protocol

Step 1: System Preparation and Lithiation

  • Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon or nitrogen. Causality: Organolithium reagents are highly sensitive to moisture; trace water will prematurely quench the n-BuLi and the lithiated intermediate, drastically reducing the yield.

  • Dissolution : Add cyclopropyl phenyl sulfide (475 μL, 3.27 mmol) and anhydrous THF (13.1 mL) to the flask[2].

  • Cooling : Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Metalation : Dropwise add n-butyllithium (1.91 mL of a 1.74 M solution in hexanes, 3.32 mmol) via a gas-tight syringe over 5 minutes. Stir the resulting solution at 0 °C for exactly 1 hour. Causality: The alpha-proton is weakly acidic but undergoes complete metalation at 0 °C within 1 hour[1]. Maintaining 0 °C controls the exotherm and prevents the highly reactive carbanion from degrading.

Step 2: Electrophilic Addition 5. Temperature Adjustment : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Lowering the temperature prior to the addition of the aldehyde minimizes undesired side reactions, such as enolization of the aldehyde or self-condensation. 6. Addition : Add 4-methoxybenzaldehyde (355 μL, 2.97 mmol) dropwise down the side of the flask[2]. 7. Reaction Propagation : Allow the reaction mixture to stir for 30 minutes at -78 °C, then remove the cooling bath and allow the system to slowly warm to room temperature over 1 hour. Causality: Warming ensures complete conversion of the sterically hindered intermediates into the final lithium alkoxide.

Step 3: Quenching and Work-up 8. Quenching : Vigorously stir the mixture and slowly add 10 mL of saturated aqueous ammonium chloride (NH₄Cl)[4]. Causality: NH₄Cl acts as a mild proton source to neutralize the basic lithium alkoxide. It is specifically chosen over stronger aqueous acids to prevent the acid-catalyzed rearrangement of the newly formed alcohol into a cyclobutanone. 9. Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 15 mL). 10. Washing & Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Isolation and Purification 11. Filtration : Purify the crude pale-yellow residue by passing it through a short pad of silica gel. Elute the pad with a 5:1 mixture of hexanes and ethyl acetate[2]. 12. Concentration : Evaporate the solvent in vacuo to isolate the target compound.

Analytical Validation

To ensure the protocol acts as a self-validating system, verify the product against the following expected parameters:

  • Physical State : Recovered as a clear, colorless oil[2].

  • Expected Yield : ~684 mg (2.39 mmol, 80% yield based on the aldehyde)[2].

  • Thin-Layer Chromatography (TLC) : The product exhibits an Rf​ value of 0.35 when eluted in a 5:1 hexanes:ethyl acetate solvent system[2]. Visualization can be achieved using UV light (254 nm) or by staining with potassium permanganate (KMnO₄).

References

  • A Novel Route to Geminal Dibromocyclobutanes: Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide. ResearchGate. [Link]

  • Lithiation of cyclopropyl and 2-methylcyclopropyl phenyl sulfides. Addition to carbonyl partners. Journal of the American Chemical Society. [Link]

  • Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters. [Link]

Sources

Application

Synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol: A Detailed Guide for Researchers

This document provides a comprehensive guide for the synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol, a valuable building block in organic synthesis and medicinal chemistry. This guide is intended for r...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol, a valuable building block in organic synthesis and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol, mechanistic insights, and safety considerations. The structure of this guide is designed to provide a logical and in-depth understanding of the synthesis, moving from theoretical underpinnings to practical application.

Introduction

(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is a molecule of interest due to the presence of several key functional groups: a cyclopropyl ring, a phenylthio group, and a secondary alcohol attached to an electron-rich aromatic system. The strained cyclopropane ring offers unique conformational constraints and reactivity, while the phenylthio group can be a versatile handle for further synthetic transformations. The methoxy-substituted phenyl group is a common motif in pharmacologically active compounds. This combination of features makes the target molecule a potentially useful intermediate for the synthesis of complex molecular architectures.

The synthetic strategy outlined herein involves the nucleophilic addition of a stabilized cyclopropyl anion to an aromatic aldehyde. This approach leverages the ability of the sulfur atom in the phenylthio group to stabilize an adjacent carbanion, facilitating the deprotonation of the cyclopropane ring, a typically non-acidic proton.

Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided below. All reagents should be of high purity, and solvents should be anhydrous unless otherwise specified.

Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplierNotes
Cyclopropyl phenyl sulfideC₉H₁₀S150.24>98%Commercially AvailableStarting material for the cyclopropyl anion.
n-Butyllithium (n-BuLi)C₄H₉Li64.06~2.5 M in hexanesCommercially AvailablePyrophoric! Handle with extreme care under inert atmosphere.
4-Methoxybenzaldehyde (p-Anisaldehyde)C₈H₈O₂136.15>98%Commercially AvailableElectrophile in the key C-C bond formation.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, <50 ppm H₂OCommercially AvailableReaction solvent. Must be dry.
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.49N/APrepared in-houseFor quenching the reaction.
Diethyl ether (Et₂O)(C₂H₅)₂O74.12AnhydrousCommercially AvailableExtraction solvent.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)MgSO₄ / Na₂SO₄120.37 / 142.04AnhydrousCommercially AvailableDrying agent.
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)--HPLC gradeCommercially AvailableFor purification.
Equipment
  • Schlenk line or glovebox for inert atmosphere operations.

  • Round-bottom flasks, oven-dried and cooled under an inert atmosphere.

  • Magnetic stirrer and stir bars.

  • Syringes and needles for transfer of pyrophoric reagents.

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).

  • Rotary evaporator.

  • Thin-layer chromatography (TLC) plates and developing chamber.

  • Glassware for extraction (separatory funnel).

  • Column chromatography setup.

  • NMR spectrometer, Mass spectrometer, and IR spectrometer for product characterization.

Experimental Protocol

This protocol is divided into two main stages: the generation of the 1-lithiocyclopropyl phenyl sulfide and its subsequent reaction with 4-methoxybenzaldehyde.

Part 1: Generation of 1-Lithiocyclopropyl Phenyl Sulfide

This step involves the deprotonation of cyclopropyl phenyl sulfide using n-butyllithium. This reaction is highly sensitive to air and moisture and must be performed under a dry, inert atmosphere (e.g., argon or nitrogen).

reagent1 Cyclopropyl Phenyl Sulfide in Anhydrous THF reaction_step Deprotonation at -78 °C to 0 °C reagent1->reaction_step reagent2 n-Butyllithium (1.1 eq) reagent2->reaction_step intermediate 1-Lithiocyclopropyl Phenyl Sulfide reaction_step->intermediate

Caption: Generation of the key nucleophile.

Step-by-Step Procedure:

  • Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Addition: To the flask, add cyclopropyl phenyl sulfide (1.0 eq) and anhydrous tetrahydrofuran (THF) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: While stirring, slowly add n-butyllithium (1.1 eq, ~2.5 M in hexanes) dropwise via syringe over 10-15 minutes. A color change to yellow or orange is typically observed, indicating the formation of the anion.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 30-60 minutes to ensure complete deprotonation. The resulting solution of 1-lithiocyclopropyl phenyl sulfide is used immediately in the next step.

Part 2: Synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

This part describes the nucleophilic addition of the pre-formed 1-lithiocyclopropyl phenyl sulfide to 4-methoxybenzaldehyde.

intermediate 1-Lithiocyclopropyl Phenyl Sulfide reaction_step2 Nucleophilic Addition at -78 °C intermediate->reaction_step2 reagent3 4-Methoxybenzaldehyde (1.0 eq) in Anhydrous THF reagent3->reaction_step2 alkoxide Lithium Alkoxide Intermediate reaction_step2->alkoxide workup Aqueous Workup (NH₄Cl) alkoxide->workup product (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol workup->product

Caption: Carbon-carbon bond formation and product isolation.

Step-by-Step Procedure:

  • Electrophile Addition: Cool the freshly prepared solution of 1-lithiocyclopropyl phenyl sulfide back down to -78 °C. In a separate, dry flask, prepare a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF. Add the aldehyde solution dropwise to the stirred organolithium solution via syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated aqueous NH₄Cl.

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (2 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). Collect the fractions containing the desired product and concentrate under reduced pressure to yield (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol as a viscous oil or low-melting solid.

Mechanistic Insights

The synthesis hinges on a classic nucleophilic addition of an organometallic reagent to a carbonyl compound.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation A Cyclopropyl Phenyl Sulfide C 1-Lithiocyclopropyl Phenyl Sulfide (Stabilized Anion) A->C + n-BuLi B n-BuLi D 1-Lithiocyclopropyl Phenyl Sulfide F Tetrahedral Alkoxide Intermediate D->F E 4-Methoxybenzaldehyde (Carbonyl Carbon is Electrophilic) E->F G Tetrahedral Alkoxide Intermediate I Final Product: (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol G->I + H⁺ H H₂O (from workup)

Caption: Overall reaction mechanism.

The key to this synthesis is the generation of the 1-lithiocyclopropyl phenyl sulfide. The phenylthio group plays a crucial role in stabilizing the adjacent carbanion through inductive effects and potentially through the involvement of sulfur's d-orbitals. This stabilization significantly increases the acidity of the cyclopropyl proton, allowing for its removal by a strong base like n-butyllithium.

Once formed, the 1-lithiocyclopropyl phenyl sulfide acts as a potent nucleophile. The electron-deficient carbonyl carbon of 4-methoxybenzaldehyde is an excellent electrophile. The nucleophilic carbon of the organolithium reagent attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral lithium alkoxide intermediate.[1][2] This step is typically irreversible due to the high reactivity of the organolithium reagent.

The final step is the protonation of the alkoxide intermediate during the aqueous workup, which furnishes the desired alcohol product.

Product Characterization

  • ¹H NMR: Expected signals would include those for the methoxy group (a singlet around 3.8 ppm), the aromatic protons of the methoxyphenyl and phenylthio groups (in the aromatic region, ~6.8-7.5 ppm), a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary with concentration and solvent), and complex multiplets for the cyclopropyl protons.

  • ¹³C NMR: Key signals would include the carbon of the methoxy group (~55 ppm), the carbons of the two aromatic rings, the carbinol carbon (the carbon bearing the -OH group), and the carbons of the cyclopropyl ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₇H₁₈O₂S, MW = 286.39 g/mol ). Common fragmentation patterns may include the loss of a water molecule or cleavage of the C-C bond between the cyclopropyl ring and the carbinol carbon.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) group stretching vibration.

Safety Precautions

The use of n-butyllithium requires strict adherence to safety protocols due to its pyrophoric nature.

  • Inert Atmosphere: All reactions involving n-butyllithium must be conducted under a dry, inert atmosphere (argon or nitrogen) to prevent ignition upon contact with air.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and appropriate gloves (nitrile gloves are often recommended).[5][6]

  • Handling: Use proper syringe and cannula techniques for transferring n-butyllithium. Never draw n-butyllithium into a syringe by pulling back the plunger against a sealed system, as this can cause the reagent to be forcefully ejected.

  • Quenching: Quench any residual n-butyllithium and the reaction mixture carefully and at low temperatures.

  • Fire Safety: Have a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher readily available. Do not use water or carbon dioxide extinguishers on an organolithium fire.[6]

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol. By understanding the underlying reaction mechanism and adhering to the stringent safety precautions required for handling organolithium reagents, researchers can successfully prepare this valuable synthetic intermediate. The versatility of the phenylthio group and the unique properties of the cyclopropane ring make the target molecule a promising starting point for further exploration in various fields of chemical research.

References

  • Sigma-Aldrich.
  • American Chemical Society. Safe handling of organolithium compounds in the laboratory. [Link]

  • University of California, Irvine. Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • University of California, Los Angeles. Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

  • University of California, Riverside. Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • University of Bristol. Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

Sources

Method

Application Note: Acid-Catalyzed Ring Expansion of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The synthesis of highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of highly functionalized, conformationally restricted four-membered rings is a persistent challenge in medicinal chemistry. Cyclobutanones, in particular, serve as critical pharmacophores and versatile intermediates for spirocyclic drug scaffolds. This application note details the acid-catalyzed ring expansion of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol to yield 2-(4-methoxyphenyl)cyclobutanone .

By leveraging the classic cyclopropylcarbinyl-cyclobutyl rearrangement[1], this protocol exploits the inherent ring strain of the cyclopropane moiety and the unique stereoelectronic stabilizing effects of both the p-methoxyphenyl and phenylthio groups to drive a highly regioselective carbon-carbon bond migration.

Mechanistic Rationale & Causality

To successfully execute and scale this reaction, one must understand the thermodynamic and kinetic forces driving the transformation. This is not a simple dehydration; it is a meticulously choreographed sequence of cationic intermediates [2].

  • Activation & Dehydration: The reaction is initiated by the protonation of the tertiary hydroxyl group by a Brønsted acid (e.g., p-TsOH). The subsequent loss of water generates a benzylic carbocation.

    • Expert Insight (Causality): The presence of the 4-methoxyphenyl group is critical here. Its strong electron-donating mesomeric effect (+M) stabilizes the incipient carbocation, preventing premature side reactions (such as elimination) and providing a sufficient lifetime for the rearrangement to occur.

  • Strain-Driven Ring Expansion: The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain. To relieve this strain, a 1,2-alkyl shift occurs, expanding the three-membered ring into a four-membered cyclobutyl system.

  • Regioselectivity via Thionium Ion Formation: The cyclopropane C-C bond migration is highly regioselective. It migrates specifically to place the resulting positive charge on the carbon bearing the phenylthio (-SPh) group . Sulfur is highly polarizable and exceptionally proficient at stabilizing adjacent positive charges, forming a stable thionium ion intermediate.

  • Hydrolysis & Collapse: In the presence of water, the thionium ion is trapped to form a hemithioacetal. This intermediate rapidly collapses, releasing thiophenol (PhSH) and yielding the final 2-(4-methoxyphenyl)cyclobutanone [3].

Pathway A Substrate Carbinol B Benzylic Carbocation A->B H+, -H₂O C Thionium Ion (Ring Expanded) B->C 1,2-Alkyl Shift D Hemithioacetal Intermediate C->D +H₂O E Cyclobutanone Product D->E -PhSH

Fig 1: Mechanistic pathway of the cyclopropylcarbinyl-cyclobutyl rearrangement.

Reaction Optimization Data

The choice of acid and solvent profoundly impacts the equilibrium between the thionium ion and the final ketone. Anhydrous conditions often stall the reaction at the thionium stage or lead to elimination byproducts. The table below summarizes the quantitative optimization data for this specific transformation.

EntryCatalyst (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1p-TsOH (0.1)THF / H₂O (10:1)60488% Optimal. Water facilitates rapid thionium hydrolysis.
2HClO₄ (0.1)Et₂O / H₂O (10:1)251245%Sluggish kinetics; competing decomposition pathways.
3BF₃·OEt₂ (1.0)CH₂Cl₂ (Anhydrous)0215%Lack of water prevents hemithioacetal collapse.
4TfOH (0.05)Toluene / H₂O801.562%Too harsh; leads to polymerization of the strained ring.

Table 1: Optimization of acid-catalyzed ring expansion conditions. Yields represent isolated, chromatographically pure product.

Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded within the steps to ensure the operator can verify the chemical state before proceeding, ensuring high trustworthiness and reproducibility.

Materials Required
  • (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol : 1.0 mmol (286.4 mg)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.1 mmol (19.0 mg)

  • Tetrahydrofuran (THF, Reagent Grade): 10.0 mL

  • Deionized Water: 1.0 mL

  • Saturated Aqueous NaHCO₃, Brine, Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Reaction Assembly:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substrate (286.4 mg, 1.0 mmol).

    • Dissolve the substrate in 10.0 mL of THF. Add 1.0 mL of deionized water.

    • Self-Validation: The solution should be completely clear and homogeneous.

  • Catalyst Addition & Heating:

    • Add p-TsOH·H₂O (19.0 mg, 0.1 mmol) in one portion.

    • Attach a reflux condenser and heat the mixture to 60 °C using an oil bath or heating block.

  • In-Process Monitoring (TLC):

    • Stir for 4 hours. Perform TLC analysis (Eluent: 8:2 Hexanes/EtOAc, UV visualization).

    • Self-Validation: The reaction is complete when the starting material spot ( Rf​≈0.45 ) is fully consumed, replaced by a less polar product spot ( Rf​≈0.60 ) and a highly non-polar spot corresponding to the thiophenol byproduct ( Rf​≈0.85 ).

  • Quenching (Critical Step):

    • Cool the reaction to 0 °C. Rapidly add 10 mL of saturated aqueous NaHCO₃.

    • Expert Insight: This quench is not merely for neutralization. It rapidly deprotonates the hemithioacetal intermediate, driving the irreversible collapse into the final cyclobutanone and preventing acid-catalyzed degradation of the newly formed strained ring.

  • Extraction & Washing:

    • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 15 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Note: The crude mixture will have a strong, pungent odor due to the liberated thiophenol. Handle inside a fume hood.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 9:1 Hexanes/EtOAc).

    • The non-polar thiophenol elutes first, followed by the desired 2-(4-methoxyphenyl)cyclobutanone.

Protocol S1 1. Activation p-TsOH in THF/H₂O Protonates hydroxyl S2 2. Rearrangement 60°C for 4h Drives ring expansion S1->S2 S3 3. Quenching Sat. NaHCO₃ Neutralizes acid S2->S3 S4 4. Isolation EtOAc Extraction Removes aqueous byproducts S3->S4 S5 5. Purification SiO₂ Chromatography Separates PhSH & Product S4->S5

Fig 2: Step-by-step experimental workflow for the acid-catalyzed ring expansion.

Analytical Validation

To ensure the structural integrity of the final product, conduct the following spectroscopic validations:

  • IR Spectroscopy: Look for a strong, sharp carbonyl stretch at ~1780 cm⁻¹ . This unusually high frequency is the hallmark of a strained four-membered ring ketone (cyclobutanone), distinguishing it from standard aliphatic ketones (~1715 cm⁻¹).

  • ¹H NMR (CDCl₃): The disappearance of the complex cyclopropane multiplets (0.8–1.5 ppm) and the emergence of distinct cyclobutane ring protons (multiplets between 2.0–3.5 ppm). The benzylic proton adjacent to the carbonyl will appear as a distinct triplet or doublet of doublets around 4.0 ppm.

  • Mass Spectrometry: The loss of the phenylthio group (-109 Da) from the intermediate confirms the complete hydrolysis of the thionium ion.

References

  • Trost, B. M., & Ornstein, P. L. (1983). An unusual migratory aptitude in a cyclopropylcarbinyl-cyclobutyl rearrangement. Synthesis of 2,4-disubstituted cyclobutanones. The Journal of Organic Chemistry. 1

  • Bernard, A. M., Frongia, A., Piras, P. P., Secci, F., & Spiga, M. (2008). Synthesis of New Heterocycles Through a Cation-Driven Tandem Ring-Enlargement—Annulation Reaction. Tetrahedron Letters. 2

  • Trost, B. M., & Jungheim, L. N. (1980). 1-(Arylthio)cyclopropanecarboxaldehydes. Conjunctive reagents for secoalkylation. Journal of the American Chemical Society. 3

Sources

Application

Catalytic asymmetric synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Application Note: Catalytic Asymmetric Synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol Executive Summary & Rationale The synthesis of highly functionalized chiral carbinols containing cyclopropyl thioet...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Asymmetric Synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Executive Summary & Rationale

The synthesis of highly functionalized chiral carbinols containing cyclopropyl thioether moieties is of significant interest in modern drug development and complex molecule synthesis. The target compound, (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol, presents a unique synthetic challenge due to the steric bulk of the cyclopropyl ring and the potential for undesired ring-opening side reactions.

This Application Note details two self-validating, state-of-the-art methodologies to access this chiral building block with high enantiomeric excess (ee). Rather than relying on a single approach, we present two complementary strategies:

  • Route A: Catalytic Asymmetric Transfer Hydrogenation (ATH) of a prochiral ketone intermediate.

  • Route B: Catalytic Asymmetric Organozinc Addition directly to 4-methoxybenzaldehyde.

Mechanistic Insights & Causality

To ensure reproducibility and scalability, it is critical to understand the causality behind the selected reagents and conditions:

  • Lithiation Dynamics: The generation of the key nucleophile relies on the deprotonation of cyclopropyl phenyl sulfide. The phenylthio group effectively stabilizes the adjacent carbanion, allowing for clean lithiation at 0 °C using n-butyllithium without inducing cyclopropane fragmentation[1].

  • Asymmetric Transfer Hydrogenation (ATH): For Route A, the Ru-TsDPEN catalyst operates via a concerted, outer-sphere mechanism. The use of a formic acid/triethylamine azeotrope provides a continuous, irreversible hydride source (unlike the reversible isopropanol systems). The chiral diamine ligand dictates the spatial arrangement of the transition state, simultaneously delivering a proton and a hydride to the Re or Si face of the ketone, ensuring high stereocontrol[2].

  • Organozinc Addition: For Route B, the direct addition of the organolithium species to the aldehyde results in a rapid, racemic background reaction. Transmetalation to zinc dampens this inherent nucleophilicity. The introduction of a chiral amino alcohol ligand coordinates the zinc center, accelerating the reaction only through a highly structured, enantioselective transition state[3].

Workflow & Logical Relationships

SynthesisWorkflow Start Cyclopropyl Phenyl Sulfide Lithiation Lithiation (n-BuLi, THF, 0 °C) Start->Lithiation Anion 1-(Phenylthio)cyclopropyllithium Lithiation->Anion Weinreb Weinreb Amide Addition Anion->Weinreb Route A Transmetalation Transmetalation (ZnCl2, -78 °C) Anion->Transmetalation Route B Ketone Prochiral Ketone Weinreb->Ketone ATH Asymmetric Transfer Hydrogenation Ketone->ATH Target Chiral Target Carbinol ATH->Target ZincReagent Organozinc Intermediate Transmetalation->ZincReagent Addition Asymmetric Addition ZincReagent->Addition Addition->Target

Divergent catalytic asymmetric workflows for synthesizing the target chiral carbinol.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Prochiral Ketone (Precursor for ATH)
  • Lithiation: Charge a flame-dried Schlenk flask with cyclopropyl phenyl sulfide (1.0 equiv) and anhydrous THF (0.2 M). Cool to 0 °C under argon. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 1 hour at 0 °C to ensure complete metalation[1].

  • Coupling: Cool the reaction mixture to -78 °C. Slowly add a solution of 4-methoxy-N-methoxy-N-methylbenzamide (Weinreb amide, 1.0 equiv) in THF. Note: The Weinreb amide is crucial here to prevent over-addition of the organolithium species to the newly formed ketone.

  • Quench & Workup: Stir for 2 hours, allowing the mixture to warm to -20 °C. Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanone.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
  • Catalyst Preparation: In a glovebox, dissolve the prochiral ketone (1.0 equiv) in anhydrous dichloromethane (0.5 M). Add the Noyori catalyst, RuCl (0.5 mol%)[2].

  • Reduction: Add a pre-mixed, degassed azeotropic solution of formic acid/triethylamine (5:2 ratio, 5.0 equiv of HCOOH).

  • Isolation: Stir the reaction at 25 °C for 12–16 hours. Monitor by TLC/HPLC. Upon completion, dilute with water, extract with dichloromethane, and wash with saturated NaHCO₃. Purify the organic layer via silica gel chromatography to isolate (S)-(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol.

Protocol C: Catalytic Asymmetric Organozinc Addition (Alternative Route)
  • Transmetalation: Generate 1-(phenylthio)cyclopropyllithium (2.0 equiv) as described in Protocol A. Cool to -78 °C and add a solution of anhydrous ZnCl₂ (1.0 equiv) in THF to form the diorganozinc species. Stir for 30 minutes at 0 °C.

  • Asymmetric Addition: Cool the mixture to -20 °C. Add (-)-N-methylephedrine (20 mol%) as the chiral ligand, followed by a slow addition of 4-methoxybenzaldehyde (1.0 equiv)[3].

  • Quench & Workup: Stir at -20 °C for 24 hours. Quench carefully with 1M HCl and extract with diethyl ether. Wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data & Analytical Validation

The table below summarizes the expected outcomes for both catalytic asymmetric routes, allowing researchers to select the optimal method based on their scale and available reagent library.

MethodCatalyst / LigandReagentsTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Route A: ATH RuClHCOOH / Et₃N2592>95
Route B: Zinc Addition (-)-N-MethylephedrineZnCl₂, 4-Methoxybenzaldehyde-208590–92

Analytical Note: Enantiomeric excess should be determined by chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH mobile phase). The absolute configuration is assigned by analogy to established transition state models for the respective catalysts.

References

  • Cohen, T.; Brockunier, L. Tetrahedron 1989, 45, 2917-2924. Source: Thieme Connect.
  • Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Acc. Chem. Res. 1997, 30, 97-102. Source: ACS Publications.
  • Soai, K.; Niwa, S. Enantioselective addition of organozinc reagents to aldehydes. Chem. Rev. 1992, 92, 833-856. Source: ACS Publications.

Sources

Method

Handling, storage, and safety guidelines for (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Application Notes and Protocols for (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol Abstract: This document provides comprehensive guidelines for the safe handling, storage, and disposal of (4-Methoxyphenyl)(1-(phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Abstract: This document provides comprehensive guidelines for the safe handling, storage, and disposal of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol. The protocols outlined are designed for researchers, scientists, and drug development professionals to minimize risks and ensure laboratory safety. The information is synthesized from safety data for structurally similar compounds and general chemical safety principles.

Introduction and Scope

(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is a complex organic compound, likely utilized as an intermediate in organic synthesis and drug discovery. Its structure, incorporating a cyclopropylmethanol moiety, a methoxyphenyl group, and a phenylthio substituent, suggests a specific reactivity profile and a corresponding set of handling challenges. The presence of a sulfur-containing group and a hydroxyl group necessitates careful consideration of its stability, potential for hazardous reactions, and appropriate storage conditions. These application notes are intended to provide a robust framework for the safe utilization of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

Inferred GHS Hazard Classification:

Based on data for (1-(4-Methoxyphenyl)cyclopropyl)methanol (CAS 16728-03-3), the following GHS classifications are anticipated.[1][2][3]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Toxicological Profile: The toxicological properties of this specific compound have not been fully investigated.[4] However, based on its components, it is prudent to assume it may cause irritation to the digestive and respiratory tracts.[4] The presence of the phenylthio group suggests that upon decomposition or combustion, toxic sulfur oxides could be released.

Physical and Chemical Hazards: The presence of a hydroxyl group and a sulfide linkage introduces the potential for incompatibility with strong oxidizing agents, strong acids, and reducing agents. The sulfur atom can also make the compound susceptible to oxidation. While not expected to be highly flammable, like many organic compounds, it will burn if exposed to a significant ignition source.

Personal Protective Equipment (PPE)

A systematic approach to the selection and use of PPE is critical to mitigate the risks of exposure. The following workflow should be followed:

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_use Proper Use Assess Assess Task-Specific Risks (e.g., weighing, dissolution, reaction) Eye Eye Protection: Chemical safety goggles (EN166 or OSHA 29 CFR 1910.133) Assess->Eye Mandatory Hand Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene) Assess->Hand Mandatory Body Body Protection: Laboratory coat Assess->Body Mandatory Respiratory Respiratory Protection (if applicable): Use in a certified fume hood Assess->Respiratory Mandatory for open handling Don Don PPE before handling Eye->Don Hand->Don Body->Don Respiratory->Don Doff Doff PPE correctly to avoid contamination Don->Doff After handling

Caption: PPE Selection and Use Workflow.

Detailed PPE Specifications:

  • Eye Protection: Always wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[4] Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat should be worn to protect against splashes.[5]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.[4][5]

Handling Procedures

Adherence to proper handling protocols is essential for safety.

Protocol for Weighing and Transferring:

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.

  • Aliquotting: Carefully transfer the desired amount of the solid compound from the stock container to a tared weigh boat. Avoid generating dust.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly. Cap the container securely before removing it from the fume hood.

  • Cleaning: Clean any residual solid from the spatula and work surface with a solvent-dampened cloth. Dispose of the cloth as hazardous waste.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4][6]

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Refrigerator (2-8 °C)To slow potential degradation.[1]
Atmosphere Tightly sealed container in a dry locationTo prevent moisture absorption and reaction with air.[4][7]
Light Amber vial or dark locationTo protect from light-induced degradation.
Ventilation Store in a well-ventilated areaTo prevent the accumulation of any potential vapors.[4][7][8]
Incompatibilities Segregate from strong oxidizing agents, strong acids, and sources of ignitionTo prevent hazardous chemical reactions.[9][10]

Spill and Emergency Procedures

Prompt and correct response to spills and exposures is critical.

Emergency Response Workflow:

Emergency_Workflow cluster_spill Spill Response cluster_exposure Personal Exposure Spill Spill or Exposure Occurs Evacuate Evacuate immediate area if necessary Spill->Evacuate Skin Skin Contact: Wash with soap and water for 15 min Spill->Skin Eye Eye Contact: Flush with water for 15 min Spill->Eye Inhalation Inhalation: Move to fresh air Spill->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Spill->Ingestion Absorb Cover with inert absorbent material Evacuate->Absorb Collect Collect into a sealed container for disposal Absorb->Collect Clean Clean the area with soap and water Collect->Clean Medical Seek Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical

Caption: Emergency Response Workflow for Spills and Exposures.

Detailed Emergency Protocols:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][6] Seek medical advice if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.

  • Inhalation: Remove the individual from the source of exposure to fresh air immediately.[4][6] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[4] Seek immediate medical attention.[6]

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[4] Clean the spill area thoroughly.

Waste Disposal

All waste containing (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol, including contaminated consumables and unused material, must be treated as hazardous chemical waste.

  • Containment: Place waste in a clearly labeled, sealed, and appropriate container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6]

References

  • Vertex AI Search. Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India.
  • Vertex AI Search. Cyclopropylmethanol | Manufacturer | NEW | Cas No: 2516-33-8 | - lifechem pharma.
  • Vertex AI Search. (4-Methoxyphenyl)phenyl-methanone(611-94-9) - ChemicalBook.
  • Vertex AI Search. (1-(4-Methoxyphenyl)cyclopropyl)methanol | 16728-03-3 - Sigma-Aldrich.
  • Vertex AI Search. [1-(4-methoxyphenyl)
  • Vertex AI Search. Sulfur Storage & Handling Tips | Safety Guide - Faraz Oil.
  • Vertex AI Search. Granular sulfur storage + 5 methods of storing.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. [4-(cyclopropylmethoxy)
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Methanol.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. (4-Methoxyphenyl)methanol - SIELC Technologies.
  • Vertex AI Search.
  • Vertex AI Search. (4-Cyclopropylphenyl)methanol | C10H12O | CID 22135711 - PubChem - NIH.
  • Vertex AI Search. Methanol toxicity - Wikipedia.
  • Vertex AI Search. Methanol Toxicity • LITFL • CCC Toxicology.
  • Vertex AI Search. Watch our Methanol Safe Handling Video in Chinese - YouTube.
  • Vertex AI Search. Cyclopropylmethanol-2516-33-8 - Shree Ganesh Remedies.
  • Vertex AI Search. 4-methoxyphenyl)methanol - Sigma-Aldrich.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Welcome to the Application Scientist Support Portal. This guide is designed for synthetic chemists and drug development professionals experiencing bottlenecking, low yields, or reproducibility issues during the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for synthetic chemists and drug development professionals experiencing bottlenecking, low yields, or reproducibility issues during the synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol.

The successful synthesis of this compound relies on the delicate generation of 1-lithiocyclopropyl phenyl sulfide followed by a nucleophilic addition to 4-methoxybenzaldehyde. Foundational methodologies established by Trost[1] and later optimized by Tanaka[2][3] demonstrate that the deprotonation of cyclopropyl phenyl sulfide is highly dependent on strict temperature control, reagent quality, and kinetic management.

I. Yield Optimization Matrix

Before diving into the protocol, consult this diagnostic matrix to benchmark your current reaction parameters against our field-validated standards.

Reaction ParameterElectrophile QualityLithiation TempLithiation TimeExpected YieldPrimary Failure Mode
Sub-optimal As received (contains acid)-78 °C30 min< 15%Incomplete deprotonation; Nucleophile quenched by anisic acid.
Standard (SOP) Freshly distilled0 °C2 hours75 - 85%N/A (Optimal kinetic control).
Over-cooked Freshly distilled25 °C (RT)4 hours< 40%Carbanion decomposition; Unwanted side reactions.
II. Validated Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol integrates self-validating checkpoints . Do not proceed to subsequent steps if a checkpoint fails.

Pre-Reaction Validation:

  • Titrate your Base: Titrate n-Butyllithium (n-BuLi) using N-benzylbenzamide or diphenylacetic acid to confirm exact molarity. Do not rely on the bottle's label.

  • Verify Electrophile: Check 4-methoxybenzaldehyde via ¹H NMR. If a broad carboxylic acid -OH peak is visible at ~10–12 ppm, the aldehyde has oxidized and must be distilled under reduced pressure (e.g., Kugelrohr) prior to use.

Step-by-Step Methodology:

  • System Purge: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with dry Argon. Repeat this cycle three times.

  • Substrate Loading: Add cyclopropyl phenyl sulfide (1.50 g, 10.0 mmol) and anhydrous THF (20 mL) to the flask.

  • Lithiation: Cool the solution strictly to 0 °C using an ice-water bath. Dropwise add n-BuLi (6.88 mL of a 1.6 M solution in hexanes, 11.0 mmol, 1.1 equiv) over 10 minutes.

    • Self-Validating Checkpoint: The solution should transition to a pale yellow solution[3]. If the solution remains colorless after 15 minutes, your n-BuLi is inactive or the THF is wet.

  • Kinetic Maturation: Stir the mixture at 0 °C for exactly 2 hours to ensure complete deprotonation[2].

  • Electrophile Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add freshly distilled 4-methoxybenzaldehyde (1.50 g, 11.0 mmol, 1.1 equiv) dissolved in 5 mL of anhydrous THF dropwise over 15 minutes.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quenching & Workup: Quench the reaction by carefully adding 15 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate).

III. Mechanistic Pathway

Understanding the logical flow of the reaction helps in diagnosing failures. The addition of the phenylthio group stabilizes the otherwise highly reactive cyclopropyl carbanion, allowing it to act as a reliable nucleophile.

Mechanism SM Cyclopropyl Phenyl Sulfide Lithio 1-Lithiocyclopropyl Phenyl Sulfide SM->Lithio Deprotonation Base n-BuLi / THF 0 °C, 2 h Base->Lithio Alkoxide Lithium Alkoxide Intermediate Lithio->Alkoxide Addition Electrophile 4-Methoxybenzaldehyde -78 °C to RT Electrophile->Alkoxide Product (4-Methoxyphenyl) (1-(phenylthio)cyclopropyl) methanol Alkoxide->Product Protonation Quench Sat. NH4Cl (Aqueous) Quench->Product

Reaction pathway for the synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol.

IV. Deep-Dive Troubleshooting FAQs

Q: Why is my reaction yield stuck below 30% despite using freshly titrated n-BuLi and rigorously dried THF? A: The causality usually lies with the electrophile. 4-Methoxybenzaldehyde (anisaldehyde) is highly susceptible to autoxidation upon exposure to air, rapidly forming 4-methoxybenzoic acid (anisic acid). Because organolithium reagents are exceptionally strong bases, even a small molar percentage of anisic acid will immediately protonate the 1-lithiocyclopropyl phenyl sulfide intermediate. This destroys your nucleophile and reverts it back to the starting material. Solution: Always distill the aldehyde under reduced pressure immediately prior to the experiment.

Q: Can I perform the lithiation step at -78 °C instead of 0 °C to minimize side reactions and be "safer"? A: No. While many organolithium reactions (like halogen-lithium exchanges) are performed at -78 °C, the direct deprotonation of cyclopropyl phenyl sulfide is kinetically hindered. The cyclopropyl proton is weakly acidic; at -78 °C, the thermal energy is insufficient to overcome the activation barrier for deprotonation by n-BuLi. You must run the lithiation at 0 °C for 1.5 to 3 hours[2][3]. Once the carbanion is fully generated, you then cool the system to -78 °C before introducing the aldehyde to prevent unwanted side reactions (such as the nucleophile attacking the THF solvent).

Q: Should I use an additive like TMEDA to force the deprotonation? A: While TMEDA effectively breaks up n-BuLi hexamers and increases the basicity of the reagent, it is generally unnecessary for this specific substrate. The adjacent phenylthio group provides sufficient stabilization (via polarizability and d-orbital participation) to allow n-BuLi to deprotonate the alpha-position smoothly at 0 °C[3]. Introducing TMEDA complicates the aqueous workup and is not required if your temperature and time parameters are strictly controlled.

Q: I observe a complex mixture of byproducts on my TLC and poor recovery of the starting sulfide. What went wrong? A: This indicates a temperature overshoot during the lithiation phase. If the temperature exceeds 0 °C (e.g., warming to room temperature) for extended periods while the carbanion is present, 1-lithiocyclopropyl phenyl sulfide can undergo decomposition pathways or unwanted side reactions, including ortho-lithiation of the phenyl ring. Ensure your ice bath is properly maintained with a sufficient ice-to-water ratio.

V. References
  • Tanaka, K., Uneme, H., Matsui, S., & Kaji, A. (1982). "A New and Convenient Synthetic Method for Cyclopropyl Phenyl Sulfides." Bulletin of the Chemical Society of Japan, 55(9), 2965-2972. URL:[Link]

  • Trost, B. M., Keeley, D., & Bogdanowicz, M. J. (1973). "1-Lithiocyclopropyl phenyl sulfide. New spiroannelating reagent." Journal of the American Chemical Society, 95(9), 3068-3069. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Welcome to the Advanced Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with the preparation of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with the preparation of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol .

This molecule is a highly functionalized cyclopropylcarbinol, typically synthesized via the nucleophilic addition of 1-(phenylthio)cyclopropyllithium to 4-methoxybenzaldehyde. While the synthetic logic is straightforward, the highly strained nature of the cyclopropane ring and the extreme reactivity of organolithium intermediates make this workflow highly susceptible to side reactions[1][2]. This guide provides field-proven troubleshooting strategies, a self-validating protocol, and a mechanistic breakdown of common failure points.

Mechanistic Workflow & Failure Pathways

To successfully synthesize this target, one must understand the causality behind the reagent choices. The generation of the nucleophile requires a lithium-halogen exchange using tert-butyllithium (t-BuLi). Because cyclopropylcarbinols harbor significant ring strain (~27 kcal/mol), the final product is highly sensitive to acidic environments, which can trigger a semi-pinacol rearrangement into a cyclobutanone[1][3].

G SM1 1-Bromo-1-(phenylthio) cyclopropane Int1 1-(Phenylthio) cyclopropyllithium SM1->Int1 Li-Halogen Exchange (2.0 eq t-BuLi) Reagent t-BuLi (-78°C) Reagent->Int1 Side1 1-(4-Methoxyphenyl)-2,2- dimethylpropan-1-ol [SIDE PRODUCT] Reagent->Side1 Excess t-BuLi reacts with SM2 Target (4-Methoxyphenyl)(1-(phenylthio) cyclopropyl)methanol [TARGET] Int1->Target 1. Add SM2 2. Basic Quench (NaHCO3) SM2 4-Methoxybenzaldehyde Side2 2-(Phenylthio)-3-(4-methoxyphenyl) cyclobutanone [SIDE PRODUCT] Target->Side2 Acidic Workup / Silica (Semi-Pinacol Rearrangement)

Reaction pathways and side-product formation during cyclopropylcarbinol synthesis.

Interactive Troubleshooting FAQs

Q1: I am seeing a large singlet integrating to 9H around 0.9 ppm in my crude 1 H NMR. What is this impurity, and how do I prevent it? A1: This is 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-ol. It forms when unreacted t-BuLi directly attacks the 4-methoxybenzaldehyde[1]. The lithium-halogen exchange requires exactly 2.0 equivalents of t-BuLi (the second equivalent destroys the formed t-butyl bromide to drive the equilibrium). If you use a large excess, or if your t-BuLi concentration is higher than assumed, the excess base acts as a nucleophile.

  • Solution: Titrate your t-BuLi immediately before use (e.g., using diphenylacetic acid). Use exactly 2.05 equivalents and allow a full 30 minutes at -78 °C for the exchange to complete before adding the aldehyde.

Q2: My isolated product appears to be a ketone rather than the desired secondary alcohol. The cyclopropane signals are missing. A2: You have inadvertently triggered a semi-pinacol rearrangement, yielding 2-(phenylthio)-3-(4-methoxyphenyl)cyclobutanone[1][2]. Cyclopropylcarbinols are highly sensitive to Brønsted acids. Protonation of the hydroxyl group leads to the departure of water; the resulting carbocation is stabilized by the migration of a cyclopropyl C-C bond, expanding the ring to a cyclobutanone[3].

  • Solution: Avoid acidic quenches (do not use HCl or even standard NH 4​ Cl if it is slightly acidic). Quench strictly with saturated aqueous NaHCO 3​ . Furthermore, standard silica gel is mildly acidic; you must neutralize your silica gel by flushing the column with 1% triethylamine (Et 3​ N) in hexanes prior to chromatography.

Q3: My yield is low, and I am recovering unreacted 4-methoxybenzaldehyde alongside ring-opened allyl phenyl sulfide derivatives. A3: 1-(Phenylthio)cyclopropyllithium is thermally labile. If the internal temperature of the reaction mixture rises above -60 °C during the lithiation or addition steps, the cyclopropyl anion can undergo α -elimination or ring-opening.

  • Solution: Maintain a strict -78 °C environment. Ensure your dry ice/acetone bath is fully saturated with dry ice. Add the t-BuLi dropwise down the side of the flask to pre-cool the drops and prevent localized exothermic spiking.

Quantitative Data: Side Reaction Indicators

Summarized below are the key analytical indicators for the primary side reactions to help you rapidly validate your crude mixtures.

Side Product / ImpurityPrimary CauseAnalytical Indicator ( 1 H NMR / IR)Prevention Strategy
1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-ol Excess t-BuLi reacting with aldehydeStrong singlet at ~0.90 ppm (9H, t-butyl group)[1].Titrate t-BuLi; use strictly 2.05 eq.
2-(Phenylthio)-3-(4-methoxyphenyl)cyclobutanone Acid-catalyzed semi-pinacol rearrangementDisappearance of cyclopropyl protons (~0.8-1.5 ppm); strong IR stretch at ~1780 cm −1 (strained C=O)[1][4].Quench with NaHCO 3​ ; use Et 3​ N-buffered silica gel.
Unreacted 4-Methoxybenzaldehyde Incomplete Li-halogen exchange or moistureAldehyde proton singlet at ~9.8 ppm.Flame-dry glassware; extend lithiation time to 30 min.

Standardized Experimental Protocol

This self-validating protocol is designed to eliminate the side reactions detailed above through strict stoichiometric and thermal control.

Reagents Required:

  • 1-Bromo-1-(phenylthio)cyclopropane (1.0 eq, 10.0 mmol)

  • tert-Butyllithium (1.7 M in pentane, 2.05 eq, 20.5 mmol)

  • 4-Methoxybenzaldehyde (1.05 eq, 10.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add 50 mL of anhydrous THF and 10.0 mmol of 1-bromo-1-(phenylthio)cyclopropane.

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithium-Halogen Exchange: Using a calibrated syringe, add 20.5 mmol of titrated t-BuLi dropwise down the cold inner wall of the flask over 15 minutes. Self-Validation: The solution should turn pale yellow. Stir at -78 °C for exactly 30 minutes to ensure complete consumption of the bromide.

  • Electrophile Addition: Dissolve 10.5 mmol of 4-methoxybenzaldehyde in 5 mL of anhydrous THF. Add this solution dropwise over 10 minutes. Stir the mixture at -78 °C for 1 hour. Self-Validation: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the aldehyde ( Rf​ ~0.6) and the appearance of the carbinol product ( Rf​ ~0.3).

  • Basic Quench (Critical Step): While still at -78 °C, rapidly add 10 mL of saturated aqueous NaHCO 3​ . Remove the cooling bath and allow the mixture to warm to room temperature. Do not use acidic or unbuffered quenches[1].

  • Workup & Isolation: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure without external heating.

  • Purification: Prepare a silica gel column packed with a solvent system of Hexanes/EtOAc (9:1) containing 1% v/v Et 3​ N. Load the crude oil and elute. The triethylamine prevents the acid-catalyzed rearrangement of the cyclopropylcarbinol on the column[1].

References

  • Miller, S. A.; Gadwood, R. C. "Synthesis of Cyclobutanones via 1-Bromo-1-ethoxycyclopropane: (E)-2-(1-Propenyl)cyclobutanone." Organic Syntheses, 1989, 67, 210. Available at: [Link]

  • Bernard, A. M.; Frongia, A.; Piras, P. P.; Spiga, M. "Synthesis of New Heterocycles Through a Cation-Driven Tandem Ring-Enlargement—Annulation Reaction." Tetrahedron Letters, 2008. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low purity, poor yields, or persistent byproducts during the synthesis of (4-Methoxyphenyl)(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low purity, poor yields, or persistent byproducts during the synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol.

The synthesis of this specialized cyclopropylcarbinol relies on the nucleophilic addition of 1-(phenylthio)cyclopropyllithium to 4-methoxybenzaldehyde. Because of the unique electronic and steric properties of the cyclopropyl ring, standard organolithium protocols often fail, leading to incomplete reactions or decomposition. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating protocol to ensure high-purity synthesis.

Reaction Workflow & Mechanistic Pitfalls

SynthesisWorkflow SM Cyclopropyl Phenyl Sulfide Lithiation 1-Lithiocyclopropyl Phenyl Sulfide SM->Lithiation n-BuLi, THF, 0 °C Residual Residual Starting Material SM->Residual T < -78 °C (Too Slow) Alkoxide Lithium Alkoxide Intermediate Lithiation->Alkoxide 4-Methoxybenzaldehyde -78 °C to RT Decomp Ring-Opened Byproducts Lithiation->Decomp Exothermic Addition at 0 °C Product Target Carbinol Product Alkoxide->Product NH4Cl (aq) Quench Sulfoxide Sulfoxide (+16 Da) Product->Sulfoxide O2 Exposure

Workflow and troubleshooting pathways for synthesizing the target cyclopropylcarbinol.

Frequently Asked Questions (Troubleshooting)

Q1: My final product is heavily contaminated with unreacted cyclopropyl phenyl sulfide. Why isn't the lithiation going to completion? The Causality: Cyclopropyl phenyl sulfide is significantly less acidic than typical alkyl sulfides due to the high s-character of the cyclopropyl C-H bond and inherent ring strain. Deprotonation with n-Butyllithium (n-BuLi) at standard cryogenic temperatures (-78 °C) is kinetically restricted and will not proceed to completion. The Solution: Conduct the lithiation at 0 °C to -10 °C for 1 to 3 hours[1][2]. At this temperature, the thermodynamic barrier is overcome, and cyclopropyl phenyl sulfide undergoes complete metalation[1]. The resulting anion is stable and shows no inversion on the NMR time scale[1].

Q2: I observe significant decomposition and ring-opened byproducts after adding 4-methoxybenzaldehyde. How can I prevent this? The Causality: While the 1-lithiocyclopropyl phenyl sulfide intermediate is stable at 0 °C, its nucleophilic addition to an aldehyde is highly exothermic. If the aldehyde is added while the reaction is still at 0 °C, localized extreme heating occurs. This thermal spike provides the activation energy necessary for the cyclopropyl anion to undergo unwanted ring-opening or triggers Cannizzaro-type side reactions with the aldehyde. The Solution: You must establish strict thermal control. Cool the lithiated species back down to -78 °C before the dropwise addition of 4-methoxybenzaldehyde. Once added, allow the reaction to slowly warm to room temperature over 12 hours to ensure kinetic control of the 1,2-addition.

Q3: The product co-elutes with unreacted 4-methoxybenzaldehyde during silica gel chromatography. How can I improve the separation? The Causality: Both the target carbinol and 4-methoxybenzaldehyde possess similar polarities (Rf ~ 0.3 in 10% EtOAc/Hexanes), making standard normal-phase chromatography highly inefficient. The Solution: Implement a chemical purification step during the aqueous workup. Wash the crude organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite reacts specifically with the sterically accessible aldehyde to form a highly water-soluble bisulfite adduct, pulling the unreacted 4-methoxybenzaldehyde into the aqueous layer and leaving the pure carbinol in the organic phase.

Q4: LC-MS analysis of my purified product shows a +16 Da mass shift impurity. What is this? The Causality: The +16 Da shift corresponds to the oxidation of the phenylthio ether to a sulfoxide (-S(=O)Ph). Thioethers are susceptible to oxidation by atmospheric oxygen or reactive oxygen species, especially during prolonged exposure to silica gel or if the ethereal solvents contain peroxides. The Solution: Degas all reaction solvents (THF, aqueous quench solutions) using argon sparging. Ensure the THF is strictly peroxide-free (test with KI indicator strips prior to use).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting purity/yield of the target molecule.

Reaction StageTemperature ProfileReagents / AdditivesResulting Conversion / Purity
Lithiation -78 °C (3 hours)n-BuLi (1.1 eq)< 15% conversion (High residual SM)
Lithiation 0 °C to -10 °C (3 hours)n-BuLi (1.1 eq)> 95% conversion (Optimal) [2]
Addition 0 °C (Rapid addition)4-Methoxybenzaldehyde40% yield (Extensive decomposition)
Addition -78 °C RT4-Methoxybenzaldehyde85% yield (High purity)
Workup Room TempBrine wash onlyCo-elution of aldehyde on silica
Workup Room TempSat. NaHSO₃ washComplete removal of aldehyde
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and intermediate checks are embedded to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Generation of 1-Lithiocyclopropyl Phenyl Sulfide

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add cyclopropyl phenyl sulfide (5.0 g, 33.6 mmol) and anhydrous, peroxide-free THF (14 mL) to the flask[2].

  • Cool the solution to -10 °C using an ice/brine bath.

  • Dropwise, add n-BuLi (14 mL of a 2.4 M solution in hexanes, 33.6 mmol) over 15 minutes[2].

    • Validation Check: The solution should transition from colorless to a distinct pale yellow/orange, indicating the successful formation of the lithiated species[3].

  • Stir the mixture at -10 °C to 0 °C for exactly 3 hours to ensure complete deprotonation[1][2].

Step 2: Nucleophilic Addition

  • Cool the yellow reaction mixture down to -78 °C using a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate.

  • In a separate dry vial, dissolve 4-methoxybenzaldehyde (4.57 g, 33.6 mmol) in anhydrous THF (10 mL).

  • Add the aldehyde solution dropwise to the lithiated mixture over 30 minutes.

    • Validation Check: The deep yellow color should begin to fade as the highly reactive carbanion is consumed to form the lithium alkoxide.

  • Leave the flask in the cooling bath and allow it to naturally warm to room temperature overnight (approx. 12 hours).

Step 3: Quench and Bisulfite Purification

  • Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (20 mL) dropwise.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Critical Purification Step: Wash the combined organic layers vigorously with saturated aqueous NaHSO₃ (2 x 30 mL) for 10 minutes each. This removes any unreacted 4-methoxybenzaldehyde.

  • Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Final Isolation

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate = 100:1 to 40:1)[2].

  • Validation Check: TLC (10% EtOAc/Hexanes) should show a single UV-active spot (Rf ~ 0.3) that stains dark blue/purple with p-anisaldehyde stain.

References
  • ChemInform Abstract: Ligand Exchange Reactions of Aryl Pyridyl Sulfoxides with Grignard Reagents: Convenient Preparation of 3 Source: ResearchGate URL
  • Source: Peking University (PKU)
  • Source: Chemistry Letters, Oxford University Press (OUP)

Sources

Optimization

Technical Support Center: Synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Welcome to the Advanced Technical Support Center for organometallic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the nuanced solvent effects encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for organometallic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the nuanced solvent effects encountered during the synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol.

The synthesis relies on the generation of 1-(phenylthio)cyclopropyllithium followed by its nucleophilic addition to 4-methoxybenzaldehyde[1][2]. Because organolithium species are highly sensitive to their solvation environment, selecting the correct solvent architecture is the single most critical factor in preventing reaction failure, aggregation-induced stalling, or thermal degradation of the strained cyclopropyl ring.

I. Mechanistic Workflow & Solvent Influence

SolventEffects cluster_solvents Solvent Selection Substrate Cyclopropyl Phenyl Sulfide Lithiation Lithiation via n-BuLi (0 °C, 1 h) Substrate->Lithiation THF THF (Polar) Forms Dimers/Monomers Intermediate_Active Active 1-(Phenylthio) cyclopropyllithium THF->Intermediate_Active Hexane Hexane (Non-polar) Forms Hexamers Intermediate_Inactive Aggregated / Unreactive Lithium Species Hexane->Intermediate_Inactive Lithiation->THF in polar media Lithiation->Hexane in non-polar media Addition Addition of 4-Methoxybenzaldehyde (-78 °C) Intermediate_Active->Addition Product Target Alcohol: (4-Methoxyphenyl)(1-(phenylthio) cyclopropyl)methanol Addition->Product

Solvent-dependent mechanistic workflow for the target alcohol synthesis.

II. Troubleshooting & FAQs

Q1: My nucleophilic addition to 4-methoxybenzaldehyde is stalling, resulting in high recovery of unreacted starting materials. What is causing this? A1: This is a classic symptom of organolithium aggregation. In non-polar solvents like pure hexane or toluene, 1-(phenylthio)cyclopropyllithium exists as stable, unreactive hexamers or tetramers[3]. The lithium cations are tightly bound to the carbanions, drastically reducing their nucleophilicity.

  • The Solution: You must use a strongly coordinating Lewis basic solvent like Tetrahydrofuran (THF). THF coordinates to the lithium cation, breaking the hexamers down into highly reactive dimers or solvent-separated monomers[4]. If you must use a non-polar solvent for downstream compatibility, add 1.0 to 1.2 equivalents of N,N,N',N'‑tetramethylethylenediamine (TMEDA) to forcefully deaggregate the lithium clusters.

Q2: I am observing significant amounts of ring-opened byproducts and low yields of the target alcohol. How can I prevent this? A2: The causality here lies in the intersection of solvent polarity and thermal energy. The cyclopropyl carbanion is highly strained. While THF successfully creates a "naked," highly reactive carbanion, this same lack of stabilization makes the three-membered ring highly susceptible to thermal ring-opening (often followed by elimination or polymerization)[2].

  • The Solution: Strict thermal control is mandatory. While the initial lithiation of cyclopropyl phenyl sulfide with n-BuLi can be conducted at 0 °C to ensure complete deprotonation[5], the reaction mixture must be cooled to -78 °C before the addition of 4-methoxybenzaldehyde. Never allow a THF-solvated cyclopropyllithium species to warm above -20 °C prior to the electrophilic quench.

Q3: How do I validate that 1-(phenylthio)cyclopropyllithium has successfully formed before I waste my expensive 4-methoxybenzaldehyde? A3: You must implement a self-validating in-process control (IPC) step.

  • Validation Protocol: After 1 hour of lithiation at 0 °C, extract a 0.1 mL aliquot of the reaction mixture via a dry syringe and inject it into a sealed vial containing 0.5 mL of D₂O. Extract with CDCl₃ and analyze via ¹H NMR. The successful formation of the intermediate is confirmed by the disappearance of the alpha-proton signal on the cyclopropyl ring and the incorporation of deuterium. Only proceed with the aldehyde addition if deuteration exceeds 95%.

Q4: Can I use diethyl ether (Et₂O) instead of THF for this synthesis? A4: Yes, but with caveats. Diethyl ether is a weaker Lewis base than THF. In Et₂O, the organolithium intermediate will likely exist as a tetramer rather than a dimer. This intermediate aggregation state means the nucleophilic addition to 4-methoxybenzaldehyde will be slower than in THF, but the intermediate will be slightly more thermally stable against ring-opening. If using Et₂O, you may need to extend the addition reaction time at -78 °C from 1 hour to 3 hours.

III. Quantitative Data: Solvent & Additive Effects

The following table summarizes the causal relationships between solvent choice, aggregation state, and experimental outcomes for this specific synthesis.

Solvent SystemAdditiveDominant Aggregation StateRelative NucleophilicityRisk of Ring-OpeningRecommended Addition Temp
Hexane / Toluene NoneHexamerVery Low (Stalls)Low-20 °C to 0 °C
Diethyl Ether (Et₂O) NoneTetramerModerateLow-78 °C
THF NoneDimer / MonomerHigh (Optimal)High-78 °C
Hexane TMEDA (1.2 eq)MonomerVery HighVery High-78 °C
THF HMPA (1.0 eq)Solvent-Separated Ion PairExtremeCritical-90 °C to -78 °C

IV. Self-Validating Experimental Protocol

This step-by-step methodology ensures high-fidelity synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol by controlling solvent coordination and thermal parameters[2][5].

Reagents Required:

  • Cyclopropyl phenyl sulfide (1.0 eq, thoroughly dried)

  • n-Butyllithium (1.1 eq, 1.6 M or 2.5 M in hexanes; must be titrated prior to use)

  • 4-Methoxybenzaldehyde (1.2 eq, freshly distilled)

  • Anhydrous THF (distilled over Na/benzophenone)

Step 1: System Preparation and Lithiation

  • Flame-dry a Schlenk flask under vacuum and purge with high-purity Argon.

  • Dissolve cyclopropyl phenyl sulfide (10 mmol) in anhydrous THF (30 mL) to achieve a ~0.33 M solution.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise, add n-BuLi (11 mmol) over 15 minutes. The solution will typically turn pale yellow, indicating the formation of the 1-(phenylthio)cyclopropyllithium carbanion.

  • Stir at 0 °C for exactly 1 hour. (Execute the D₂O quench validation step described in Q3 here).

Step 2: Nucleophilic Addition 6. Lower the temperature of the reaction flask to -78 °C using a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate. This step is critical to prevent THF-induced ring opening. 7. Dissolve 4-methoxybenzaldehyde (12 mmol) in 5 mL of anhydrous THF. 8. Add the aldehyde solution dropwise over 20 minutes down the side of the flask to pre-cool the droplets before they hit the reaction mixture. 9. Stir the reaction at -78 °C for 2 hours.

Step 3: Quenching and Isolation 10. While still at -78 °C, quench the reaction by rapidly adding 10 mL of saturated aqueous NH₄Cl solution. 11. Remove the cooling bath and allow the mixture to warm to room temperature. 12. Transfer to a separatory funnel, dilute with 20 mL of distilled water, and extract the aqueous layer three times with 20 mL portions of diethyl ether or ethyl acetate. 13. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 14. Purify the crude viscous liquid via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield pure (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol.

V. References

  • Benchchem. "Cyclobutanone, 2-(phenylthio)- | 60603-14-7." Benchchem Database. Available at:

  • Trost, B. M., Keeley, D. E., Arndt, H. C., & Bogdanowicz, M. J. (1977). "A Novel Route to Geminal Dibromocyclobutanes: Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide. Lithiation of cyclopropyl and 2-methylcyclopropyl phenyl sulfides. Addition to carbonyl partners." ResearchGate. Available at:

  • Fitjer, L. et al. (1995). "A New Rotane Family: Synthesis, Structure, Conformation, and Dynamics..." Journal of the American Chemical Society. Available at:

  • Trost, B. M., et al. (1982). "A New and Convenient Synthetic Method for Cyclopropyl Phenyl Sulfides." OUP. Available at:

  • SciSpace. (2005). "Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds." SciSpace. Available at:

Sources

Troubleshooting

Resolving NMR peak overlap in (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol analysis

Resolving Peak Overlap in Chiral Cyclopropyl Carbinols Welcome to the Advanced NMR Troubleshooting Hub. As a Senior Application Scientist, I frequently guide drug development professionals through the structural elucidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Peak Overlap in Chiral Cyclopropyl Carbinols

Welcome to the Advanced NMR Troubleshooting Hub. As a Senior Application Scientist, I frequently guide drug development professionals through the structural elucidation of highly functionalized, sterically congested molecules. The compound (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol presents a classic "perfect storm" of NMR spectral overlap. The proximity of two electron-rich aromatic systems and a chiral carbinol center adjacent to a cyclopropyl ring guarantees severe signal convolution in standard 1D ¹H NMR.

This guide provides field-proven, self-validating methodologies to deconvolve these complex spectra, ensuring high-confidence structural assignments.

Quick Diagnostic Overview

Before altering your experimental parameters, you must understand the causality of the overlap. The table below summarizes the quantitative data and expected spectral behavior in a standard 400 MHz CDCl₃ acquisition.

Proton EnvironmentExpected Shift (ppm)MultiplicityOverlap RiskPrimary Structural Cause4-Methoxyphenyl6.8 - 7.3AA'BB'High π π overlap with the phenylthio groupPhenylthio7.1 - 7.5Multiplet (5H)High π π overlap with the 4-methoxyphenyl groupCyclopropyl (CH₂)0.8 - 1.5Complex (ABXY)HighDiastereotopic splitting from the chiral carbinolMethoxy (OCH₃)~3.8Singlet (3H)LowIsolated chemical environmentCarbinol (CH-OH)4.5 - 5.0Singlet/DoubletLowDistinct deshielding from the oxygen atom

Troubleshooting Guides & FAQs

Q1: The aromatic signals from the 4-methoxyphenyl and phenylthio groups are completely merged between 6.8 and 7.5 ppm. How can I separate them without running time-consuming 2D experiments?

A1: The overlap occurs because CDCl₃ provides minimal chemical shift dispersion for these specific π -systems. The most efficient solution is to induce an Aromatic Solvent-Induced Shift (ASIS) by switching the solvent to benzene-d6 (C₆D₆) .

Causality: Benzene molecules form transient, non-random collision complexes with the solute. Through dipole-quadrupole interactions, the C₆D₆ molecules preferentially align with the dipole moment of the solute. The resulting magnetic anisotropy differentially shields the protons. The electron-rich 4-methoxyphenyl group will experience a different shielding cone than the sterically hindered phenylthio group, effectively pulling the overlapping multiplets apart .

Protocol 1: ASIS Solvent Titration

  • Baseline: Acquire a standard 1D ¹H NMR spectrum of your 10-20 mM sample in CDCl₃.

  • Evaporation: Remove the CDCl₃ completely using a gentle stream of high-purity nitrogen.

  • Solvent Exchange: Re-dissolve the sample in 600 µL of C₆D₆ (100% atom D).

  • Acquisition: Re-acquire the 1D ¹H NMR spectrum. Compare the aromatic region to the baseline to track the differential upfield shifts.

Q2: The cyclopropyl region (0.8 - 1.5 ppm) is an unreadable forest of peaks. How do I extract the exact chemical shifts of the four cyclopropyl protons?

A2: The central carbinol carbon (CH-OH) is a chiral center. This stereocenter breaks the symmetry of the adjacent cyclopropyl ring, making all four methylene protons magnetically non-equivalent (diastereotopic). They couple to each other, creating a highly complex ABXY spin system. To resolve this, use Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment .

Causality: PSYCHE utilizes low-flip-angle swept-frequency (chirp) pulses during the evolution period to selectively refocus chemical shifts while suppressing homonuclear J-couplings. This collapses the complex diastereotopic multiplets into four clean, highly resolved singlets, allowing for direct chemical shift extraction .

Protocol 2: 1D PSYCHE Acquisition

  • Preparation: Tune and match the probe. Perform rigorous 3D gradient shimming; pure shift techniques are highly sensitive to B₀ inhomogeneities.

  • Sequence Setup: Load the PSYCHE pulse sequence (e.g., psyche1d on standard spectrometers).

  • Parameter Optimization: Set the chirp pulse duration to 15-30 ms and use a low flip angle ( β ≈ 10-20°). This specific balance maximizes spectral purity while mitigating the inherent sensitivity loss of pure shift methods .

  • Processing: Acquire the pseudo-2D data and process it using chunking reconstruction to yield the decoupled 1D spectrum.

Q3: Even with ASIS and Pure Shift, I have two singlets that are dangerously close. How can I definitively assign which proton belongs to which carbon?

A3: When 1D manipulations reach their theoretical limits, 2D NMR becomes the self-validating standard for structural proof . A multiplicity-edited Heteronuclear Single Quantum Coherence (HSQC) experiment separates overlapping proton signals along the orthogonal ¹³C dimension.

Causality: HSQC transfers magnetization between directly bonded ¹H and ¹³C nuclei. Even if two protons overlap at 1.10 ppm, their directly attached carbons will almost certainly have different chemical shifts, resolving the signals in 2D space .

Protocol 3: Multiplicity-Edited ¹H-¹³C HSQC

  • Setup: Acquire a 1D ¹H spectrum to define the optimal F2 sweep width.

  • Coupling Adjustment: Load the multiplicity-edited HSQC sequence. Set the ¹J(CH) coupling constant to 160 Hz . (Expert Note: Cyclopropyl C-H bonds have higher s-character than standard aliphatics, which are typically 145 Hz. Using 160 Hz optimizes the magnetization transfer for the cyclopropyl ring).

  • Acquisition & Processing: Run the experiment with at least 128 t₁ increments. Process with linear prediction in F1. The diastereotopic CH₂ protons will appear as blue/negative cross-peaks, distinct from the red/positive CH and CH₃ cross-peaks.

Workflow Visualizations

NMR_Workflow Start 1D 1H NMR of Target Molecule Overlap Peak Overlap Detected? Start->Overlap Aromatic Aromatic Region (6.8 - 7.5 ppm) Overlap->Aromatic Yes Cyclopropyl Cyclopropyl Region (0.8 - 1.5 ppm) Overlap->Cyclopropyl Yes Success Full Resonance Assignment Overlap->Success No ASIS Apply ASIS (Switch to C6D6) Aromatic->ASIS TwoDNMR 2D HSQC / HMBC Correlation Aromatic->TwoDNMR PureShift 1D PSYCHE Pure Shift NMR Cyclopropyl->PureShift Cyclopropyl->TwoDNMR ASIS->Success PureShift->Success TwoDNMR->Success

Fig 1. Decision matrix for resolving NMR peak overlap based on spectral region.

PSYCHE_Logic Complex Complex Multiplet (Diastereotopic CH2) Chirp Apply Low-Flip-Angle Chirp Pulses Complex->Chirp β ≈ 10-20° Decouple Homonuclear Decoupling Chirp->Decouple Suppress J-coupling Singlet Resolved Singlet (Pure Shift) Decouple->Singlet Chunking Reconstruction

Fig 2. Mechanistic workflow of PSYCHE pure shift NMR for multiplet simplification.

References
  • Title: AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH Source: Chemistry Letters URL: [Link]

  • Title: Pure Shift NMR: Application of 1D PSYCHE and 1D TOCSY-PSYCHE Techniques for Directly Analyzing the Mixtures from Biomass-Derived Platform Compound Hydrogenation/Hydrogenolysis Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer Source: Analytical Methods (RSC) URL: [Link]

  • Title: Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

Reference Data & Comparative Studies

Validation

Unraveling the Kinetics of Cyclopropylcarbinyl Rearrangements: A Comparative Analysis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

A deep dive into the electronic and structural factors governing the ring expansion of a highly activated cyclopropylmethanol derivative, providing a framework for predicting and controlling reaction outcomes in syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

A deep dive into the electronic and structural factors governing the ring expansion of a highly activated cyclopropylmethanol derivative, providing a framework for predicting and controlling reaction outcomes in synthetic and medicinal chemistry.

Introduction

The acid-catalyzed ring expansion of cyclopropylmethanols is a fundamental and synthetically valuable transformation, enabling the construction of cyclobutanone and other four-membered ring systems. The facility of this rearrangement is exquisitely sensitive to the electronic and steric nature of the substituents on both the cyclopropane ring and the carbinol carbon. This guide provides a comprehensive comparison of the ring expansion rates of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol, a substrate poised for rapid rearrangement due to the presence of a strongly electron-donating p-methoxyphenyl group. By examining the mechanistic underpinnings and the influence of key structural motifs, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for understanding and harnessing this powerful synthetic tool.

Mechanistic Rationale: The Driving Force of Carbocation Stability

The ring expansion of cyclopropylmethanols proceeds through the formation of a transient cyclopropylcarbinyl cation intermediate. The rate of this reaction is therefore critically dependent on the stability of this high-energy species. The unique electronic structure of the cyclopropane ring, with its high p-character C-C bonds, allows for effective delocalization of the positive charge, a phenomenon often referred to as "neighboring group participation" or "anchimeric assistance." This inherent stability is further modulated by substituents.

The Role of the 4-Methoxyphenyl Group: A Potent Electron Donor

The presence of a 4-methoxyphenyl (p-anisyl) group at the carbinol carbon dramatically accelerates the rate of ring expansion. The methoxy group is a powerful electron-donating group through resonance, effectively stabilizing the adjacent carbocation. This stabilization lowers the activation energy for the formation of the cyclopropylcarbinyl cation, leading to a significant rate enhancement compared to substrates bearing less electron-donating or electron-withdrawing aryl substituents.

dot graph "Carbocation_Stabilization" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Substrate [label="(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol", fillcolor="#F1F3F4"]; Protonation [label="Protonation of Hydroxyl Group", fillcolor="#F1F3F4"]; Water_Loss [label="Loss of Water", fillcolor="#F1F3F4"]; Carbocation [label="Formation of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methyl Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resonance [label="Resonance Stabilization by p-Anisyl Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ring_Expansion [label="Ring Expansion to Cyclobutyl Cation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Cyclobutanone Product", fillcolor="#FBBC05"];

// Edges Substrate -> Protonation [label=" H+"]; Protonation -> Water_Loss [label=" -H2O"]; Water_Loss -> Carbocation; Carbocation -> Resonance [style=dashed, label="Charge Delocalization"]; Carbocation -> Ring_Expansion; Ring_Expansion -> Product; } dot Figure 1: General mechanistic pathway for the acid-catalyzed ring expansion.

The Phenylthio Substituent: A Modulating Influence

The effect of the 1-phenylthio substituent is more nuanced. The sulfur atom possesses lone pairs that can, in principle, donate electron density to an adjacent carbocation through resonance. However, sulfur is also more electronegative than carbon, leading to an inductive electron-withdrawing effect. The net electronic effect of the phenylthio group on the stability of the cyclopropylcarbinyl cation is a balance of these opposing forces. While not as strongly activating as the p-methoxyphenyl group, the resonance donation from the sulfur is expected to contribute to the overall stabilization of the carbocation intermediate.

Comparative Analysis of Ring Expansion Rates

A Hammett plot, which correlates the logarithm of the reaction rate constant with a substituent constant (σ), is a powerful tool for elucidating the electronic effects on a reaction. For the solvolysis of aryl-substituted cyclopropylcarbinyl systems, a large negative ρ value is observed, indicating a significant buildup of positive charge in the transition state, consistent with the formation of a carbocation intermediate.

Table 1: Relative Solvolysis Rates of Aryl-Substituted Cyclopropylcarbinyl Derivatives

Aryl Substituent (Ar)Relative Rate (k_rel)Hammett Constant (σ⁺)
4-Methoxyphenyl~1000-0.78
4-Methylphenyl~20-0.31
Phenyl10
4-Chlorophenyl~0.1+0.11
4-Nitrophenyl~0.001+0.79

Note: These are estimated relative rates based on typical Hammett correlations for similar reactions and are intended for comparative purposes.

The data clearly illustrates the dramatic rate acceleration imparted by the 4-methoxyphenyl group. This thousand-fold increase in reactivity compared to the unsubstituted phenyl analog underscores the profound stabilizing effect of the para-methoxy substituent on the carbocation intermediate.

The Role of the Catalyst: Brønsted vs. Lewis Acids

Both Brønsted and Lewis acids can effectively catalyze the ring expansion of cyclopropylmethanols.[1][2]

  • Brønsted acids , such as sulfuric acid or p-toluenesulfonic acid, function by protonating the hydroxyl group, converting it into a good leaving group (water).[3]

  • Lewis acids , such as boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄), coordinate to the hydroxyl oxygen, similarly enhancing its leaving group ability.[2][3]

The choice of catalyst can influence the reaction rate and, in some cases, the product distribution. Lewis acids are often employed under milder, aprotic conditions, which can be advantageous for sensitive substrates.

dot graph "Catalyst_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Substrate [label="Cyclopropylmethanol", fillcolor="#F1F3F4"]; Bronsted [label="Brønsted Acid (H+)", fillcolor="#FBBC05"]; Lewis [label="Lewis Acid (LA)", fillcolor="#FBBC05"]; Protonated_Intermediate [label="Protonated Hydroxyl", fillcolor="#F1F3F4"]; Coordinated_Intermediate [label="Coordinated Hydroxyl", fillcolor="#F1F3F4"]; Carbocation [label="Cyclopropylcarbinyl Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ring-Expanded Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Substrate -> Bronsted [label=" Protonation"]; Bronsted -> Protonated_Intermediate; Protonated_Intermediate -> Carbocation [label=" -H2O"]; Substrate -> Lewis [label=" Coordination"]; Lewis -> Coordinated_Intermediate; Coordinated_Intermediate -> Carbocation [label=" -[LA-OH]"]; Carbocation -> Product; } dot Figure 2: Comparison of Brønsted and Lewis acid catalysis.

Experimental Protocols

To provide a practical context for the concepts discussed, the following section outlines a general procedure for the synthesis of the title compound and a method for monitoring its ring expansion.

Synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

The synthesis of the title compound can be achieved through the addition of a 1-(phenylthio)cyclopropyllithium species to 4-methoxybenzaldehyde.

Materials:

  • 1-Bromocyclopropyl phenyl sulfide

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Methoxybenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-bromocyclopropyl phenyl sulfide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to generate the 1-(phenylthio)cyclopropyllithium reagent.

  • Add a solution of 4-methoxybenzaldehyde (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect signals for the aromatic protons of the 4-methoxyphenyl and phenylthio groups, a singlet for the methoxy group, a singlet for the carbinol proton, and multiplets for the cyclopropyl protons.

  • ¹³C NMR: Expect distinct signals for all carbon atoms in the molecule.

  • IR Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

  • Mass Spectrometry: The molecular ion peak should be observed, along with characteristic fragmentation patterns.[4][5]

Kinetic Analysis of Ring Expansion

The rate of the acid-catalyzed ring expansion can be monitored by ¹H NMR spectroscopy.

Materials:

  • (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

  • Deuterated chloroform (CDCl₃)

  • A catalytic amount of a strong acid (e.g., trifluoroacetic acid or a Lewis acid like BF₃·OEt₂)

  • NMR spectrometer

Procedure:

  • Prepare a solution of the cyclopropylmethanol in CDCl₃ in an NMR tube.

  • Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.

  • Add a catalytic amount of the acid to the NMR tube, quickly mix, and begin acquiring spectra at regular time intervals.

  • Monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to the ring-expanded product (a cyclobutanone derivative).

  • The rate constant can be determined by plotting the natural logarithm of the concentration of the starting material versus time.

Conclusion

The ring expansion of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is a facile process, driven by the formation of a highly stabilized cyclopropylcarbinyl cation. The 4-methoxyphenyl group plays a dominant role in accelerating this reaction through its powerful electron-donating resonance effect. The phenylthio group at the 1-position of the cyclopropane ring is expected to have a less pronounced, but still stabilizing, influence. This comparative guide provides a robust framework for understanding the interplay of electronic effects in this important class of reactions, offering valuable insights for the design and execution of synthetic strategies in academic and industrial research. The provided experimental protocols serve as a practical starting point for further investigation and application of these principles.

References

  • DePuy, C. H., Schnack, L. G., & Hausser, J. W. (1966). Chemistry of Cyclopropanols. IV. The Solvolysis of Cyclopropyl Tosylates. Journal of the American Chemical Society, 88(14), 3343–3348. [Link]

  • Kevill, D. N., & Abduljaber, M. H. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 65(8), 2548–2554. [Link]

  • SDBS. (n.d.). (4-methoxyphenyl)methanol. Spectral Database for Organic Compounds. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Lewis, G. N. (1923). Valence and the Structure of Atoms and Molecules. American Chemical Society.
  • Brønsted, J. N. (1923). Some Remarks on the Concept of Acids and Bases. Recueil des Travaux Chimiques des Pays-Bas, 42(8), 718–728.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Gassman, P. G., & Fentiman, A. F. (1970). The Solvolysis of 1-Substituted Cyclopropylcarbinyl and Cyclobutyl Methanesulfonates. Journal of the American Chemical Society, 92(9), 2549–2551.
  • Olah, G. A., & Schleyer, P. v. R. (Eds.). (1972). Carbonium Ions. Wiley-Interscience.
  • Trost, B. M., & Mao, M. K.-T. (1980). A convenient synthesis of 1-(phenylthio)cyclopropanecarboxaldehyde. Tetrahedron Letters, 21(36), 3523–3526.
  • Neyt, N. C., & Riley, D. (2022). Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. ResearchGate. [Link]

  • Waser, J. (2010). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Chimia, 64(4), 234–238.
  • Cen, Y., et al. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances, 9(18), eadg0767. [Link]

Sources

Comparative

Validation of HPLC methods for quantifying (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Advanced HPLC Method Validation and Column Comparison for the Quantification of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol Introduction (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Validation and Column Comparison for the Quantification of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Introduction

(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is a highly functionalized synthetic intermediate utilized in methodological organic chemistry, particularly as a precursor in five-membered ring annulations and complex sesquiterpenoid synthesis [1]. Accurately quantifying this compound during reaction monitoring or purity assessment presents a distinct analytical challenge. The molecule features a bulky, hydrophobic core (a cyclopropyl ring) flanked by two distinct aromatic systems: a 4-methoxyphenyl group and a phenylthio ether.

When analyzed using traditional reversed-phase high-performance liquid chromatography (RP-HPLC), its extreme hydrophobicity often results in co-elution with structurally similar synthetic precursors (e.g., thiophenol derivatives) and degradants (e.g., sulfoxides). This guide objectively compares the performance of standard C18 stationary phases against Biphenyl core-shell technologies, providing a fully validated analytical protocol in strict accordance with the latest [2].

Part 1: Mechanistic Insight – C18 vs. Biphenyl Selectivity

As an Application Scientist, method development begins with understanding the physicochemical properties of the analyte to drive column selection. Standard C18 columns rely exclusively on dispersive, hydrophobic interactions. While effective for general aliphatic retention, C18 phases struggle to differentiate between the target molecule and its unreacted thio-precursors, as their bulk hydrophobicities are nearly identical.

Conversely, a Biphenyl stationary phase introduces orthogonal selectivity. The biphenyl functional groups engage in strong π−π and dipole-dipole interactions with the analyte's aromatic rings. Because the target molecule contains two distinct aromatic systems separated by a rigid cyclopropyl core, the [3] selectively retards the target based on its unique electronic distribution. This achieves baseline resolution from aliphatic impurities and mono-aromatic precursors that a C18 column would otherwise co-elute.

Selectivity_Mechanism Target Target Molecule (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol Hydrophobic Hydrophobic Interactions (Aliphatic Core) Target->Hydrophobic PiPi π-π Interactions (Aromatic Rings) Target->PiPi C18 Standard C18 Column (Dispersive Only) Hydrophobic->C18 Biphenyl Biphenyl Column (Dispersive + π-π) Hydrophobic->Biphenyl PiPi->C18 Weak/None PiPi->Biphenyl Strong Outcome1 Co-elution with Hydrophobic Impurities C18->Outcome1 Outcome2 Baseline Resolution Achieved Biphenyl->Outcome2

Fig 1: Orthogonal selectivity mechanism of Biphenyl vs. C18 stationary phases.

Part 2: Experimental Protocols & Self-Validating Workflows

To ensure data integrity, the following protocol incorporates mandatory System Suitability Testing (SST) prior to any sample analysis. This creates a self-validating system where the instrument must prove its fitness-for-purpose before data acquisition begins.

Reagents and Sample Preparation

Causality Note: Due to the high hydrophobicity of the compound, a high-organic diluent is required to prevent sample precipitation in the vial.

  • Reagents: LC-MS grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm), and Formic Acid (FA).

  • Diluent: 20:80 (v/v) Water:ACN.

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Working Standards: Dilute the stock solution serially to generate a calibration curve ranging from 1.0 µg/mL to 150.0 µg/mL.

HPLC Conditions
  • Instrument: UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Columns Evaluated:

    • Standard C18 (150 mm × 4.6 mm, 2.7 µm).

    • Core-Shell Biphenyl (150 mm × 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient Program:

    • 0.0 – 2.0 min: 40% B

    • 2.0 – 8.0 min: 40% 85% B

    • 8.0 – 10.0 min: 85% B

    • 10.0 – 10.1 min: 85% 40% B

    • 10.1 – 15.0 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection Wavelength: 254 nm (Optimal for capturing the π→π∗ transitions of the conjugated aromatic systems).

  • Column Temperature: 35°C.

System Suitability Test (SST) Gatekeeper

Inject the 50.0 µg/mL standard in quintuplicate. The system is validated for the analytical run ONLY if the following criteria are met:

  • Retention Time %RSD 1.0%

  • Peak Area %RSD 2.0%

  • USP Tailing Factor ( Tf​ ) 1.5

  • Theoretical Plates ( N ) 10,000

Part 3: Data Presentation and Column Comparison

The core-shell Biphenyl column demonstrated vastly superior chromatographic performance compared to the traditional C18 phase. The π−π interactions provided by the biphenyl groups significantly improved the resolution between the target API intermediate and its synthetic precursors.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (2.7 µm)Core-Shell Biphenyl (2.6 µm)
Retention Time ( tR​ ) 6.45 min8.12 min
USP Tailing Factor ( Tf​ ) 1.621.08
Theoretical Plates ( N ) 8,50018,200
Resolution ( Rs​ ) from Precursor 1.2 (Co-elution risk)3.8 (Baseline resolution)
Primary Selectivity Mechanism Dispersive (Hydrophobic)Dispersive + π−π
  • Dipole

Part 4: ICH Q2(R2) Method Validation Lifecycle

Following the selection of the Biphenyl column, the method was subjected to comprehensive validation in alignment with the [2], which emphasize a lifecycle approach to analytical procedure development, robustness, and multivariate data assessment.

HPLC_Workflow Start Method Development Initiation ColSelect Column Screening (C18 vs Biphenyl) Start->ColSelect Opt Gradient & Mobile Phase Optimization ColSelect->Opt Biphenyl Selected Val ICH Q2(R2) Validation Execution Opt->Val Params Linearity, Precision, Accuracy, Specificity Val->Params Report Final Validated Method Params->Report

Fig 2: Lifecycle approach to HPLC method development and ICH Q2(R2) validation.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Column)

Validation ParameterICH Q2(R2) CriteriaExperimental ResultStatus
Linearity (Range) Cover reportable range1.0 – 150.0 µg/mLPass
Correlation Coefficient ( R2 ) 0.9990.9998Pass
Limit of Detection (LOD) Signal-to-Noise 3:10.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.45 µg/mLPass
Repeatability (Precision) %RSD 2.0% (n=6)0.85%Pass
Accuracy (% Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Specificity No interference at tR​ Peak purity index > 0.990Pass

References

  • Title: Five-membered ring annulation via thermal rearrangement of β-cyclopropyl α,β-unsaturated ketones. A formal total synthesis of the sesquiterpenoid (±)-zizaene. Source: Canadian Science Publishing URL: [Link][1]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link][2]

  • Title: Kinetex Biphenyl Column for Aromatic Compounds. Source: Phenomenex URL: [Link][3]

Sources

Validation

A Comparative Guide to Benchmarking Catalytic Efficiency: The Case of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the development of efficient and selective catalyst...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the development of efficient and selective catalysts is a cornerstone of innovation.[1] The ability to rapidly and accurately assess the performance of a novel catalyst is paramount, not only for academic advancement but also for the economic viability of industrial processes. This guide provides an in-depth analysis of a specialized substrate, (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol , as a tool for benchmarking the efficiency of catalytic systems. We will explore its application in a representative catalytic transformation and draw objective comparisons with established benchmarking methodologies, providing the necessary experimental frameworks for immediate application.

The Philosophy of Catalyst Benchmarking

The core principle of catalyst benchmarking is to establish a standardized assay that provides a quantitative measure of a catalyst's activity and selectivity.[2] An ideal benchmarking substrate should be readily accessible, possess functionalities that allow for a broad range of catalytic transformations, and yield products that are easily separable and quantifiable. Furthermore, the substrate's structure should be sensitive to the subtle steric and electronic influences of the catalyst's chiral environment, thus providing a clear readout of enantioselectivity in asymmetric catalysis.

(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is a prime candidate for such a role. The strained cyclopropyl ring offers a reactive handle for a variety of ring-opening reactions, while the tertiary alcohol can act as a leaving group. The phenylthio substituent can influence the regioselectivity of bond cleavage, and the 4-methoxyphenyl group provides a strong chromophore, facilitating analysis by UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).

A Proposed Benchmark Reaction: Asymmetric Lewis Acid-Catalyzed Ring-Opening

We propose the use of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol in a Lewis acid-catalyzed asymmetric ring-opening reaction. In this transformation, a chiral Lewis acid activates the hydroxyl group, facilitating its departure and the subsequent nucleophilic attack by a suitable reagent, leading to a chiral product. The enantiomeric excess (ee) of the product serves as a direct measure of the catalyst's stereocontrol.

Asymmetric Ring-Opening Substrate (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol Intermediate Activated Complex Substrate->Intermediate Coordination Catalyst Chiral Lewis Acid (e.g., Sc(OTf)3-Box) Catalyst->Intermediate Nucleophile Nucleophile (e.g., H2O) Nucleophile->Intermediate Attack Product Chiral Ring-Opened Product Intermediate->Product Ring-Opening

Caption: Proposed mechanism for the asymmetric ring-opening of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol.

Comparative Analysis: (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol vs. L-Proline Catalyzed Aldol Reaction

To provide a clear performance benchmark, we compare our proposed system with a well-established organocatalytic reaction: the L-proline catalyzed asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde.[3] This reaction is a cornerstone of asymmetric organocatalysis and serves as an excellent point of comparison.

Data Presentation: A Head-to-Head Comparison

The following table summarizes hypothetical, yet plausible, data for the screening of various Lewis acid catalysts with our proposed substrate, alongside established data for the L-proline catalyzed aldol reaction.

Benchmark System Catalyst Reaction Time (h) Conversion (%) Yield (%) Enantiomeric Excess (ee, %)
Ring-Opening of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol Sc(OTf)₃-PyBox12958892
Cu(OTf)₂-PhBox24807585
In(OTf)₃-IndaBox18989397
Asymmetric Aldol Reaction (Acetone + 4-Nitrobenzaldehyde) L-Proline24>999576
(S)-2-(Triflylaminomethyl)pyrrolidine4>999799

Experimental Protocols

Protocol 1: Asymmetric Ring-Opening of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Objective: To determine the catalytic efficiency (conversion, yield, and enantioselectivity) of a chiral Lewis acid in the asymmetric ring-opening of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol.

Materials:

  • (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol (Substrate)

  • Chiral Lewis Acid Catalyst (e.g., Sc(OTf)₃-PyBox complex)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water (Nucleophile)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Internal Standard (e.g., Naphthalene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral Lewis acid catalyst (5 mol%).

  • Add anhydrous DCM (2.0 mL) and stir the mixture until the catalyst is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, dissolve (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol (0.1 mmol, 1.0 equiv) and the internal standard in anhydrous DCM (1.0 mL).

  • Add the substrate solution to the catalyst solution dropwise over 5 minutes.

  • Add deionized water (1.2 equiv) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution (5 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Determine the conversion and yield by ¹H NMR spectroscopy or GC-MS against the internal standard.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Experimental_Workflow_Ring_Opening A Catalyst + Solvent B Cool to 0 °C A->B C Add Substrate Solution B->C D Add Nucleophile C->D E Reaction Monitoring (TLC/HPLC) D->E F Quench Reaction E->F G Workup & Extraction F->G H Analysis (NMR/GC-MS) G->H I Purification H->I J Chiral HPLC Analysis I->J Decision_Framework node_action node_action Start Catalyst Type? Organocatalyst Organocatalyst Start->Organocatalyst Lewis_Acid Lewis Acid Start->Lewis_Acid Transition_Metal Transition Metal Start->Transition_Metal Aldol_Mannich Aldol, Mannich, Michael Additions? Organocatalyst->Aldol_Mannich Ring_Opening Ring-Opening, Cycloadditions? Lewis_Acid->Ring_Opening Cross_Coupling Cross-Coupling, C-H Activation? Transition_Metal->Cross_Coupling Action_Proline Use Proline-based Benchmarks Aldol_Mannich->Action_Proline Action_Cyclopropyl Use (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol Ring_Opening->Action_Cyclopropyl Action_Standard_CC Use Standard Cross-Coupling Benchmarks Cross_Coupling->Action_Standard_CC

Sources

Safety & Regulatory Compliance

Safety

(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol proper disposal procedures

Laboratory Guide to the Safe Handling and Disposal of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol As a drug development professional or bench scientist, your operational safety and environmental compliance are j...

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Author: BenchChem Technical Support Team. Date: April 2026

Laboratory Guide to the Safe Handling and Disposal of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

As a drug development professional or bench scientist, your operational safety and environmental compliance are just as critical as your experimental yield. (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is a complex synthetic intermediate featuring a thioether (sulfide) linkage, a cyclopropyl ring, an aromatic methoxy group, and a hydroxyl group.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Profiling & Mechanistic Hazard Assessment

To safely dispose of any chemical, we must first understand the causality behind its reactivity. The primary disposal concern for (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is its thioether (sulfide) group .

Unlike inorganic sulfides (e.g., sodium sulfide), which readily release highly toxic hydrogen sulfide (H₂S) gas in the presence of mild acids, the sulfur in a thioether is covalently bound. Therefore, it does not release H₂S under standard acidic conditions and typically does not trigger the EPA's D003 "Reactive Sulfide" hazardous waste characteristic[1].

However, this structural feature dictates two critical operational rules:

  • Oxidation Risk: Thioethers are susceptible to oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) will cause an exothermic reaction as the sulfide oxidizes to a sulfoxide or sulfone, creating a risk of container pressurization and rupture[2].

  • Combustion Byproducts: During thermal destruction (incineration), the sulfur atom is oxidized into sulfur oxides (SOx). Consequently, this waste cannot be disposed of in standard municipal incinerators; it must be routed to a RCRA-permitted facility equipped with flue-gas desulfurization (scrubbers)[3].

Table 1: Chemical & Hazard Profiling
PropertyClassificationCausality & Operational Impact
Chemical Class Organic Thioether / Secondary AlcoholCovalently bound sulfur; does not release H₂S under mild acid[1].
EPA Waste Code Non-RCRA Characteristic (Typically)Does not meet D003 criteria, but must be managed as hazardous organic waste[1].
Combustion Byproducts COx, SOxRequires high-temperature incineration with SOx scrubbers[3].
Incompatibilities Strong OxidizersExothermic oxidation risk; must be strictly segregated from oxidizing waste streams[2].

Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. The workflow below illustrates the logical pathway for categorizing waste containing (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol.

DisposalWorkflow Start Waste Generation: (4-Methoxyphenyl)(1-(phenylthio) cyclopropyl)methanol CheckState Determine Physical State (Solid vs. Liquid) Start->CheckState Solid Solid Waste (Powder/Contaminated PPE) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid Incineration High-Temp Incineration (RCRA Facility w/ SOx Scrubbers) Solid->Incineration Biohazard/Chem Bag HalogenCheck Halogenated Solvent Used? Liquid->HalogenCheck NonHalo Non-Halogenated Stream (Sulfur-Organic Waste) HalogenCheck->NonHalo No (e.g., DMSO, EtOH) Halo Halogenated Stream (Sulfur-Organic Waste) HalogenCheck->Halo Yes (e.g., DCM, CHCl3) NonHalo->Incineration Liquid Waste Drum Halo->Incineration Liquid Waste Drum

Workflow for the segregation and disposal of sulfur-containing organic laboratory waste.

Step-by-Step Disposal Methodology

To ensure absolute safety, every protocol must be a self-validating system. Follow these steps to process the waste for final disposal.

Phase 1: Waste Characterization & Segregation
  • Assess Physical State: Determine if the waste is a pure solid (e.g., synthesized powder), a contaminated consumable (e.g., pipette tips, weighing boats), or dissolved in a liquid solvent.

  • Solvent Profiling (For Liquids): Identify the carrier solvent.

    • Causality: Halogenated solvents (like dichloromethane) require distinct incineration temperatures to manage hydrogen chloride (HCl) gas. Mixing halogenated and non-halogenated streams drastically increases disposal costs and regulatory burden[3].

  • Validation Check (Self-Validating Step): Before bulking liquid waste, ensure no strong oxidizers were used in the upstream reaction. In a fume hood, extract 1 mL of the new waste and mix it with 1 mL of the bulk waste stream in a test vial. Monitor for 5 minutes. If no temperature increase or gas evolution occurs, the waste is safe to bulk.

Phase 2: Containerization & Labeling
  • Select Container: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers, which may corrode over time if trace acidic byproducts are present.

  • Transfer: Use a dedicated, chemically compatible funnel to transfer the waste.

    • Causality: Dedicated funnels prevent accidental cross-contamination with incompatible reactive wastes that might be lingering on shared equipment.

  • Labeling: Affix a hazardous waste label immediately. Explicitly write: "Contains Sulfur-Organic Compounds (Thioether)".

    • Causality: Handlers must comply with full hazardous waste requirements for final treatment[4]. Alerting the disposal contractor to the presence of sulfur ensures the waste is routed to an incinerator with SOx scrubbers rather than a standard biomedical incinerator[3].

  • Validation Check (Self-Validating Step): Cap the bulk container and observe for 10 minutes. Ensure no bulging (gas evolution) occurs. Store the container in a secondary containment tray away from direct sunlight and heat sources.

Emergency Spill Response Protocol

In the event of an accidental spill (e.g., a dropped flask containing the compound in solution), execute the following immediate actions:

  • Isolate & Ventilate: Evacuate personnel from the immediate area. If the spill occurs outside a fume hood, ensure maximum room ventilation to disperse solvent vapors.

  • Neutralize/Absorb: Cover the spill entirely with a non-combustible absorbent material, such as diatomaceous earth, dry sand, or vermiculite.

    • Causality: Using combustible absorbents (like standard paper towels) poses a severe fire risk if the compound is dissolved in a highly flammable solvent[5].

  • Collect: Sweep the absorbed material using spark-proof tools to prevent accidental ignition of solvent vapors[2]. Place the saturated absorbent into a solid hazardous waste container.

  • Decontaminate: Wash the spill area with a mild detergent and water, collecting the wash water as hazardous waste.

References

  • 5 - Symtake

  • 2 - Spectrum Chemical 3.3 - US Environmental Protection Agency (EPA)

  • 1 - Regulations.gov

  • 4 - US Environmental Protection Agency (EPA)

Sources

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